Bms641
説明
特性
分子式 |
C27H23ClO2 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |
InChIキー |
FRTYVAKGTFXRNY-CSKARUKUSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-986278
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is a potent and selective, orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Developed by Bristol Myers Squibb, this small molecule is under investigation as a first-in-class antifibrotic therapy for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[3][4] Elevated levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 are implicated in the pathogenesis of fibrotic diseases, making LPA1 a compelling therapeutic target.[3][5] BMS-986278 represents a second-generation LPA1 antagonist, designed to overcome the hepatobiliary toxicity observed with its predecessor, BMS-986020, by demonstrating negligible activity at key bile acid transporters.[3]
Core Mechanism of Action: LPA1 Antagonism
The primary mechanism of action of BMS-986278 is the competitive antagonism of the LPA1 receptor. By binding to LPA1, BMS-986278 blocks the downstream signaling cascades initiated by the endogenous ligand, LPA. LPA1 couples to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, as well as the β-arrestin pathway, to promote a range of pro-fibrotic cellular responses.[5] BMS-986278 has been shown to be a complete antagonist of LPA-mediated activation of all these pathways.[5]
Signaling Pathways Inhibited by BMS-986278
-
Gαi/o Pathway: Activation of the Gαi/o pathway by LPA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in cell survival and proliferation.
-
Gαq/11 Pathway: The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which are crucial for fibroblast activation and differentiation.
-
Gα12/13 Pathway: LPA1 signaling through Gα12/13 activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This pathway is critical for fibroblast migration, contraction, and extracellular matrix deposition.
-
β-Arrestin Pathway: β-arrestin recruitment to the LPA1 receptor, following agonist binding, not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades that can contribute to pro-fibrotic gene expression.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for BMS-986278, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of BMS-986278
| Parameter | Species | Value |
| LPA1 Receptor Binding Affinity (Kb) | Human | 6.9 nM[1][2] |
| Bile Salt Export Pump (BSEP) Inhibition (IC50) | Not Specified | >100 µM[5] |
| Multidrug Resistance Protein 3 (MDR3) Inhibition (IC50) | Not Specified | >100 µM[5] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) Inhibition (IC50) | Not Specified | 35.5 µM[5][6] |
| Cytochrome P450 (CYP) Inhibition (IC50) | Not Specified | >40 µM[6] |
| Pregnane X Receptor (PXR) Activation (EC50) | Not Specified | >50 µM[6] |
Table 2: Preclinical Pharmacokinetics of BMS-986278
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 70%[5] | 37[5][6] |
| Rat | 100%[5] | 15[5][6] |
| Monkey | 79%[5] | 2.0[6] |
Table 3: In Vivo Efficacy of BMS-986278 in a Rat Bleomycin-Induced Pulmonary Fibrosis Model
| Dose (mg/kg) | Reduction in Picrosirius Red Staining Area (%) |
| 3 | 48%[6] |
| 10 | 56%[6] |
| 30 | 41%[6] |
Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to characterize the mechanism of action of BMS-986278.
In Vitro Assays
1. LPA1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kb) of BMS-986278 for the human LPA1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line (e.g., HEK293 or CHO cells) stably overexpressing the human LPA1 receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled LPA1 agonist (e.g., [3H]-LPA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled BMS-986278.
-
Incubation: The binding reaction is allowed to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to a Kb value using the Cheng-Prusoff equation.
-
2. Gαq/11-Mediated Calcium Mobilization Assay
-
Objective: To assess the antagonist activity of BMS-986278 on LPA-induced calcium flux.
-
Methodology:
-
Cell Culture: Cells expressing the LPA1 receptor are seeded into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of BMS-986278.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of LPA (typically the EC80).
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of BMS-986278 is quantified by measuring the reduction in the LPA-induced fluorescence signal.
-
3. Gαi/o-Mediated cAMP Inhibition Assay
-
Objective: To determine the ability of BMS-986278 to block LPA-induced inhibition of cAMP production.
-
Methodology:
-
Cell Culture: LPA1-expressing cells are cultured in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Incubation: The cells are pre-treated with different concentrations of BMS-986278.
-
Stimulation: The cells are co-stimulated with a fixed concentration of LPA and an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or AlphaScreen.
-
Data Analysis: The antagonist effect of BMS-986278 is determined by its ability to reverse the LPA-mediated decrease in forskolin-stimulated cAMP levels.
-
4. Gα12/13-Mediated RhoA Activation Assay
-
Objective: To evaluate the inhibitory effect of BMS-986278 on LPA-induced RhoA activation.
-
Methodology:
-
Cell Culture and Treatment: LPA1-expressing cells are serum-starved and then pre-incubated with BMS-986278 before stimulation with LPA.
-
Cell Lysis: The cells are lysed in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down Assay: The cell lysates are incubated with a GST-fusion protein containing the Rho-binding domain of a Rho effector (e.g., Rhotekin), which specifically binds to GTP-bound (active) RhoA.
-
Western Blotting: The pulled-down complexes are resolved by SDS-PAGE and immunoblotted using an anti-RhoA antibody.
-
Data Analysis: The amount of activated RhoA is quantified by densitometry of the Western blot bands.
-
5. β-Arrestin Recruitment Assay
-
Objective: To measure the ability of BMS-986278 to block LPA-induced recruitment of β-arrestin to the LPA1 receptor.
-
Methodology:
-
Cell Line: A cell line is used that co-expresses the LPA1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Compound Incubation: The cells are pre-incubated with various concentrations of BMS-986278.
-
Agonist Stimulation: The cells are then stimulated with LPA.
-
Signal Detection: Recruitment of β-arrestin to the LPA1 receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal.
-
Data Analysis: The antagonist activity of BMS-986278 is determined by the reduction in the LPA-induced signal.
-
In Vivo Assay
6. Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To assess the in vivo anti-fibrotic efficacy of BMS-986278.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Drug Administration: BMS-986278 is administered orally, typically starting on the day of bleomycin instillation and continuing for a defined period (e.g., 21 or 28 days).
-
Tissue Collection: At the end of the study, the animals are euthanized, and the lungs are harvested.
-
Histological Analysis: The lung tissue is fixed, sectioned, and stained with Picrosirius Red to visualize collagen deposition.
-
Quantification: The extent of fibrosis is quantified by measuring the area of Picrosirius Red staining using image analysis software.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of LPA1 and Inhibition by BMS-986278
Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model
Conclusion
BMS-986278 is a potent and selective LPA1 receptor antagonist that effectively blocks all major downstream signaling pathways initiated by LPA. Its favorable preclinical pharmacokinetic profile and demonstrated in vivo efficacy in models of pulmonary fibrosis, coupled with a reduced risk of hepatobiliary toxicity, position it as a promising therapeutic candidate for the treatment of fibrotic diseases. The comprehensive in vitro and in vivo characterization of its mechanism of action provides a strong rationale for its continued clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 5. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 6. | BioWorld [bioworld.com]
BMS-641: A Technical Guide to a Selective RARβ Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BMS-641, a potent and selective agonist for the Retinoid Acid Receptor β (RARβ). The document details its primary target, mechanism of action, and includes structured data and experimental protocols to facilitate further research and development.
Introduction to BMS-641
BMS-641, also identified as BMS-209641, is a synthetic organic molecule that functions as a selective agonist for the Retinoid Acid Receptor β (RARβ), a member of the nuclear receptor superfamily.[1][2][3] Due to its high affinity and selectivity for RARβ, BMS-641 is a valuable tool for investigating the physiological roles of this receptor and is considered a potential therapeutic agent, particularly in the context of oncology where it is viewed as a potential tumor suppressor.[4]
Chemical and Physical Properties
| Property | Value |
| Synonyms | BMS-209641, BMS 641 |
| Chemical Formula | C₂₇H₂₃ClO₂ |
| Molecular Weight | 414.93 g/mol |
| CAS Number | 369364-50-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Primary Target and Selectivity
The primary molecular target of BMS-641 is the Retinoic Acid Receptor β (RARβ). It exhibits high selectivity for this receptor subtype over the other two RAR subtypes, RARα and RARγ. This selectivity is attributed to its specific chemical structure.
Binding Affinity
The selectivity of BMS-641 is quantitatively demonstrated by its dissociation constants (Kd) for the three RAR subtypes. The compound shows a significantly lower Kd for RARβ, indicating a much higher binding affinity.
| Receptor Subtype | Dissociation Constant (Kd) |
| RARβ | 2.5 nM[2][3] |
| RARα | 225 nM[2][3] |
| RARγ | 223 nM[2][3] |
Functional Activity
In functional assays, BMS-641 acts as a partial agonist of RARβ, with an EC50 value in the nanomolar range in transcriptional activation assays.[5]
| Assay Type | Parameter | Value |
| Transcriptional Activation | EC50 | ~10 nM[5] |
Mechanism of Action and Signaling Pathway
BMS-641 exerts its effects by modulating gene expression through the canonical retinoic acid signaling pathway.
Signaling Cascade
-
Receptor Binding: BMS-641 enters the nucleus and binds to the ligand-binding domain of RARβ.
-
Heterodimerization: RARβ forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: In the absence of a ligand, the RARβ/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex is associated with corepressor proteins, which inhibit gene transcription.
-
Conformational Change and Coactivator Recruitment: The binding of BMS-641 induces a conformational change in the RARβ protein. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.
-
Transcriptional Activation: The coactivator complexes, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin structure, making the DNA more accessible for transcription. This leads to the initiation of transcription of the downstream target genes.
Signaling Pathway Diagram
Caption: BMS-641 mediated RARβ signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of BMS-641.
RARβ Transcriptional Reporter Assay
This assay measures the ability of BMS-641 to activate gene transcription through RARβ.
Experimental Workflow Diagram
Caption: Workflow for an RARβ transcriptional reporter assay.
Methodology
-
Cell Culture:
-
Culture mammalian cells (e.g., HEK293T or HeLa) that are stably or transiently co-transfected with two plasmids:
-
An expression vector for human RARβ.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple RAREs.
-
-
Maintain cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Trypsinize and seed the reporter cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to attach overnight.
-
Prepare a 10 mM stock solution of BMS-641 in DMSO.
-
Perform serial dilutions of the BMS-641 stock solution in the cell culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of BMS-641.
-
Incubate the plate for 24 hours at 37°C.
-
-
Luminescence Measurement:
-
After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Add the luciferase assay reagent, which contains the substrate (e.g., luciferin), to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from vehicle control wells) from all readings.
-
Normalize the data to a positive control (e.g., a known potent RAR agonist like all-trans retinoic acid).
-
Plot the luminescence intensity against the logarithm of the BMS-641 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of BMS-641 for RARβ.
Experimental Workflow Diagram
References
An In-depth Technical Guide to BMS641: A Selective RARβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS641, also identified as BMS-209641, is a synthetic retinoid that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Retinoic Acid Receptor Beta (RARβ).[1][2][3][4][5] Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, retinoic acid, function as transcription factors to regulate gene expression.[6][7][8] These receptors play crucial roles in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[6][7][9][10] The RAR family comprises three isotypes: RARα, RARβ, and RARγ.[6][8] While these isotypes share structural similarities, they exhibit distinct expression patterns and biological functions.
Notably, RARβ has been implicated as a tumor suppressor, and its expression is often downregulated in various cancers.[11][12] This has spurred the development of RARβ-selective agonists as potential therapeutic agents. This compound has emerged as a valuable chemical tool for elucidating the specific roles of RARβ and as a potential lead compound in drug discovery programs.[6][7] This technical guide provides a comprehensive overview of this compound, including its selectivity profile, mechanism of action, and the experimental protocols used to characterize its activity.
Data Presentation
The selectivity of this compound for RARβ is a defining characteristic. This selectivity has been quantified through direct binding assays, which measure the dissociation constant (Kd) of the ligand for each receptor isotype. A lower Kd value indicates a higher binding affinity.
| Compound | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) | Selectivity (Fold vs. RARβ) |
| This compound | 225[1][3] | 2.5[1][3][11] | 223[1][3] | ~90-fold vs. RARα, ~89-fold vs. RARγ |
As the data indicates, this compound exhibits approximately a 100-fold higher affinity for RARβ compared to RARα and RARγ, establishing it as a highly selective agonist.[1][3][11]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the ligand-binding pocket (LBP) of RARβ. Like other nuclear receptors, RARs form heterodimers with Retinoid X Receptors (RXRs).[6][8] In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit transcription.[8]
Upon binding of an agonist like this compound to RARβ, a conformational change is induced in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then facilitates the transcription of downstream target genes. The selectivity of this compound for RARβ is attributed to specific amino acid residues within the LBP of RARβ that are different in RARα and RARγ, allowing for a more favorable interaction with this compound.[11][13][14]
Below is a diagram illustrating the signaling pathway activated by this compound.
Caption: Signaling pathway of this compound as a selective RARβ agonist.
Experimental Protocols
The characterization of this compound as a selective RARβ agonist involves several key in vitro experiments. The following are detailed methodologies for two such critical assays.
Transient Transactivation Assay
This assay is used to determine the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene.
Objective: To measure the dose-dependent activation of RARα, RARβ, and RARγ by this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Expression vectors for Gal4-RARα, Gal4-RARβ, and Gal4-RARγ LBD fusion proteins
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence ((17m)5x-G-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound and a pan-RAR agonist (e.g., TTNPB)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate HeLa cells in 24-well plates at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the appropriate Gal4-RAR LBD expression vector and the (17m)5x-G-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the control agonist (TTNPB). A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁶ M. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Incubate the cells with the compounds for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected internal control (e.g., β-galactosidase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the EC50 values (the concentration of the compound that produces 50% of the maximal response) for each receptor isotype.
-
Limited Proteolysis Assay
This assay assesses ligand binding to a receptor by measuring the protection of the receptor from proteolytic degradation upon ligand binding.
Objective: To determine the ability of this compound to bind to and induce a conformational change in RARα, RARβ, and RARγ.
Materials:
-
In vitro translated, ³⁵S-labeled RARα, RARβ, and RARγ proteins
-
Trypsin
-
This compound and a pan-RAR agonist (e.g., TTNPB)
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Methodology:
-
Ligand Binding:
-
Incubate the in vitro translated RAR proteins with increasing concentrations of this compound or the control agonist (TTNPB) for a sufficient time to allow for binding (e.g., 30 minutes on ice). Include a no-ligand control.
-
-
Proteolytic Digestion:
-
Add a limited amount of trypsin to each reaction and incubate for a short period (e.g., 10 minutes at room temperature). The optimal trypsin concentration and incubation time should be determined empirically.
-
-
Quenching and Electrophoresis:
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the protein fragments by SDS-PAGE.
-
-
Visualization and Analysis:
-
Dry the gel and visualize the radiolabeled protein fragments using a phosphorimager or by autoradiography.
-
Analyze the resulting digestion patterns. Ligand binding induces a more compact conformation of the receptor, making it more resistant to proteolysis and resulting in a different pattern of protected fragments compared to the unbound receptor.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing selective RAR agonists like this compound.
Caption: Workflow for the identification and characterization of selective RARβ agonists.
Conclusion
This compound is a powerful research tool and a promising scaffold for the development of novel therapeutics targeting pathologies associated with dysregulated RARβ signaling. Its high selectivity allows for the precise investigation of RARβ-mediated biological processes, distinguishing them from those governed by RARα and RARγ. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other selective nuclear receptor modulators. Further in vivo studies will be crucial to fully understand the therapeutic potential of this selective RARβ agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 10. Retinoic acid receptor beta mediates the growth-inhibitory effect of retinoic acid by promoting apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]
- 12. RARB retinoic acid receptor beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Activation of the Retinoic Acid Receptor Beta (RARβ) Signaling Pathway by BMS-641
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641, also identified as BMS-209641, is a potent and highly selective synthetic agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor with a critical role in cell growth, differentiation, and apoptosis. This document provides a comprehensive technical overview of the signaling pathway activated by BMS-641. It details the molecular mechanism of RARβ activation, downstream cellular effects, and presents key quantitative data from relevant studies. Furthermore, this guide includes detailed protocols for essential experimental procedures to study the effects of BMS-641, and provides visualizations of the signaling pathway and experimental workflows using the DOT language for Graphviz.
Introduction to BMS-641 and the RARβ Signaling Pathway
BMS-641 is a synthetic retinoid that exhibits high affinity and selectivity for RARβ.[1][2] Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are three main isotypes of RARs: alpha (α), beta (β), and gamma (γ). RARs form heterodimers with Retinoid X Receptors (RXRs) and, in the absence of a ligand, are bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins to inhibit transcription.
The binding of an agonist, such as BMS-641, to RARβ induces a conformational change in the receptor. This change leads to the dissociation of corepressor complexes and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes. The RARβ signaling pathway is known to play a significant role in embryonic development, tissue homeostasis, and is particularly noted for its tumor-suppressive functions, including the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data: BMS-641 Activity
The selectivity of BMS-641 for RARβ is a key feature, enabling the specific interrogation of this signaling pathway. The following tables summarize the quantitative data regarding the binding affinity and transactivation potency of BMS-641.
Table 1: Binding Affinity (Kd) of BMS-641 for RAR Isotypes
| Receptor Isotype | Binding Affinity (Kd) (nM) |
| RARβ | 2.5 |
| RARα | 225 |
| RARγ | 223 |
Data sourced from multiple chemical suppliers and research articles.[1][2]
Table 2: Transactivation Potency (EC50) of BMS-641 in a Reporter Assay
| Compound | Receptor | EC50 (nM) |
| BMS-641 | RARβ | ≈ 10 |
This data is derived from a study where HeLa cells were transiently transfected with human RARβ and a luciferase reporter gene.[3]
The BMS-641/RARβ Signaling Pathway
Activation of RARβ by BMS-641 initiates a cascade of molecular events that ultimately alter gene expression and cellular phenotype.
Mechanism of Action
-
Ligand Binding: BMS-641 enters the cell and binds to the Ligand Binding Pocket (LBP) of RARβ located in the nucleus.
-
Conformational Change: This binding induces a significant conformational change in the RARβ protein.
-
Coregulator Exchange: The conformational change leads to the dissociation of corepressor proteins (e.g., SMRT, NCoR) and the recruitment of coactivator proteins (e.g., p160 family members like SRC-1, TIF2/GRIP1, and AIB1/ACTR).
-
Transcriptional Activation: The RARβ/RXR heterodimer, now complexed with coactivators, promotes the assembly of the basal transcription machinery and initiates the transcription of target genes containing RAREs in their promoter regions.
Downstream Cellular Effects
The activation of RARβ by BMS-641 has been shown to lead to several key cellular outcomes:
-
Inhibition of Cell Growth: RARβ activation is strongly associated with the inhibition of proliferation in various cancer cell lines.
-
Induction of Apoptosis: The pathway can trigger programmed cell death, a crucial mechanism for its anti-tumor activity.
-
Neuronal Differentiation: Studies have demonstrated that selective activation of RARβ, in synergy with RARγ activation, can promote the differentiation of stem cells into specialized neuronal subtypes.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation of the RARβ signaling pathway by BMS-641.
Luciferase Reporter Assay for RARβ Activation
This assay quantitatively measures the ability of BMS-641 to activate RARβ-mediated gene transcription.
Materials:
-
HEK293 or other suitable mammalian cells
-
Expression vector for human RARβ
-
Luciferase reporter vector containing RAREs upstream of the luciferase gene
-
Transfection reagent
-
BMS-641
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of BMS-641 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 16-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the Luciferase Assay System.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the BMS-641 concentration to determine the EC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in the mRNA levels of RARβ target genes following treatment with BMS-641.
Materials:
-
Cells of interest (e.g., cancer cell line, stem cells)
-
BMS-641
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for target genes (e.g., RARB, c-myc) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat the cells with BMS-641 at the desired concentration and for various time points. Include a vehicle-treated control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Data Acquisition: Run the qPCR instrument using an appropriate cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blotting for Protein Expression
This technique is used to detect and quantify changes in the protein levels of RARβ and its downstream targets.
Materials:
-
Cells treated with BMS-641
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RARβ, target proteins, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after treatment with BMS-641.
Materials:
-
Cells treated with BMS-641
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with BMS-641 for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
Conclusion
BMS-641 is a valuable research tool for specifically investigating the biological roles of the RARβ signaling pathway. Its high selectivity allows for the elucidation of RARβ-mediated effects on gene expression, cell proliferation, apoptosis, and differentiation, without the confounding activities of other RAR isotypes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding and potentially exploiting the therapeutic potential of activating the RARβ pathway.
References
Unlocking the Therapeutic Potential of RARβ: A Technical Guide to Bms641 (BMS-209641)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bms641 (BMS-209641) is a potent and selective synthetic retinoid that acts as a partial agonist for the Retinoic Acid Receptor beta (RARβ). Its high affinity and selectivity for RARβ over other RAR subtypes (RARα and RARγ) make it a valuable tool for investigating the specific biological roles of this nuclear receptor. RARβ is implicated in crucial cellular processes, including differentiation, proliferation, and apoptosis, and its dysregulation is associated with various pathologies, particularly cancer and neurological disorders. This technical guide provides a comprehensive overview of the research applications of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways to facilitate its use in preclinical research and drug development.
Core Compound Properties
This compound is a small molecule with the IUPAC name 3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid. Its primary mechanism of action is the selective activation of RARβ, a member of the nuclear receptor superfamily of ligand-activated transcription factors.
Binding Affinity and Selectivity
This compound exhibits a strong and selective binding affinity for RARβ. The dissociation constants (Kd) highlight a significant preference for RARβ compared to RARα and RARγ, making it an excellent tool for studying RARβ-specific functions.[1]
| Receptor Subtype | Dissociation Constant (Kd) |
| RARβ | 2.5 nM |
| RARα | 225 nM |
| RARγ | 223 nM |
Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes. This table clearly demonstrates the high and selective affinity of this compound for the RARβ receptor subtype.[1]
Functional Activity
In functional assays, this compound acts as a partial agonist of RARβ. This means that while it binds to and activates the receptor, it elicits a submaximal transcriptional response compared to a full agonist. This property can be advantageous in therapeutic applications, potentially offering a more controlled and nuanced modulation of RARβ signaling. In contrast, it displays antagonistic activity at RARα and RARγ at higher concentrations.
| Assay Type | Receptor | Activity | EC50 |
| Transcriptional Activation | RARβ | Partial Agonist | ~10 nM |
Table 2: Functional Activity of this compound. This table summarizes the partial agonist activity of this compound on the RARβ receptor, including its half-maximal effective concentration (EC50).
Research Applications
The selective activation of RARβ by this compound has positioned it as a valuable research tool in several key areas:
Oncology
The role of RARβ as a tumor suppressor is well-documented, and its expression is often silenced in various cancers. This compound, by reactivating RARβ signaling, has the potential to inhibit tumor growth, induce apoptosis, and promote differentiation of cancer cells. Research applications in oncology include:
-
Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines.
-
Studying the potential to reverse epigenetic silencing of the RARβ gene.
-
Evaluating its efficacy in in vivo tumor xenograft models.
Neuroregeneration
RARβ signaling is crucial for neuronal differentiation, axon outgrowth, and synaptic plasticity. Consequently, this compound is being explored for its potential in promoting nerve repair and functional recovery after injury. Research in this area focuses on:
-
Assessing the ability to stimulate neurite outgrowth in primary neuron cultures.
-
Investigating its role in promoting axonal regeneration in animal models of spinal cord injury or peripheral nerve damage.
-
Exploring its potential therapeutic effects in neurodegenerative diseases.
Experimental Protocols
In Vitro RARβ Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the RARβ receptor.
Materials:
-
Human recombinant RARβ ligand-binding domain (LBD).
-
[³H]-all-trans retinoic acid (ATRA) or another suitable radioligand.
-
Scintillation fluid and counter.
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA).
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound and a known reference ligand.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-ATRA, and the human recombinant RARβ-LBD.
-
Add the serially diluted this compound or reference ligand to the respective wells. For total binding, add vehicle only. For non-specific binding, add a high concentration of unlabeled ATRA.
-
Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the Ki or IC50 value for this compound.
Transcriptional Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter assay to measure the ability of this compound to activate transcription through RARβ.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HeLa).
-
Expression vector for full-length human RARβ.
-
Reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
This compound and a reference agonist.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the RARβ expression vector and the RARE-reporter plasmid using a suitable transfection reagent.
-
After incubation (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and determine the EC50 value for this compound.
Signaling Pathway
Upon binding of this compound, RARβ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated RARβ/RXR heterodimer then binds to RAREs in the promoter regions of target genes, initiating their transcription.
Conclusion
This compound (BMS-209641) is a critical pharmacological tool for dissecting the intricate roles of RARβ in health and disease. Its high selectivity and well-characterized partial agonist activity provide a solid foundation for in vitro and in vivo investigations. The experimental frameworks and pathway visualizations provided in this guide are intended to support researchers in designing and executing robust studies to further elucidate the therapeutic potential of targeting the RARβ signaling pathway. As research progresses, this compound will undoubtedly continue to contribute to our understanding of retinoid signaling and the development of novel therapeutic strategies for a range of challenging diseases.
References
The Role of BMS-641988 in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641988 is a potent, nonsteroidal, competitive antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer. This technical guide provides an in-depth overview of the role of BMS-641988 in the modulation of AR-mediated gene transcription. By competitively binding to the AR, BMS-641988 inhibits receptor activation and nuclear translocation, leading to a significant alteration in the expression of androgen-dependent genes. This document details the mechanism of action of BMS-641988, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes its impact on the androgen receptor signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting AR signaling in prostate cancer and other androgen-driven diseases.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. Dysregulation of this signaling pathway is a hallmark of prostate cancer.
BMS-641988 was developed by Bristol-Myers Squibb as a second-generation antiandrogen with significantly higher potency than first-generation antagonists like bicalutamide.[1][2] This guide explores the molecular mechanisms by which BMS-641988 exerts its effects on gene transcription, providing a comprehensive resource for researchers in the field.
Mechanism of Action
BMS-641988 functions as a direct and potent competitive antagonist of the androgen receptor.[1] Its primary mechanism involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens. This antagonism has several downstream consequences on gene transcription:
-
Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, BMS-641988 prevents the conformational changes necessary for the receptor's translocation into the nucleus.[3] This sequestration in the cytoplasm is a critical step in inhibiting its transcriptional activity.
-
Prevention of ARE Binding: For any residual AR that may translocate to the nucleus, BMS-641988-bound AR is in an inactive conformation and is unable to effectively bind to AREs on the DNA.[3]
-
Altered Co-regulator Recruitment: The binding of BMS-641988 to the AR alters the receptor's surface topology, which in turn prevents the recruitment of co-activators and may promote the binding of co-repressors, further ensuring the silencing of target gene expression.
Quantitative Data
The efficacy of BMS-641988 has been quantified in various preclinical studies. The following tables summarize key quantitative data, demonstrating its potency in comparison to bicalutamide.
Table 1: In Vitro Activity of BMS-641988 [1][4]
| Parameter | BMS-641988 | Bicalutamide | Fold Difference |
| AR Binding Affinity (Ki) | 1.7 - 10 nM | ~170 nM | ~17-100x higher |
| AR Antagonism (IC50) | 16 - 56 nM | ~160 - 310 nM | ~3-10x higher |
| Antiandrogenic Activity | 3- to 7-fold greater | - | - |
Table 2: In Vivo Antitumor Activity in CWR-22-BMSLD1 Xenograft Model [2]
| Treatment Group | Dose | Tumor Growth Inhibition |
| BMS-641988 | 90 mg/kg | >90% |
| Bicalutamide | 150 mg/kg | <50% |
Table 3: Gene Expression Changes in CWR-22-BMSLD1 Xenografts
A comprehensive list of differentially regulated genes was not publicly available in the supplementary materials of the primary publication. The study concluded that treatment with BMS-641988 resulted in a global gene expression profile more similar to castration compared with that of bicalutamide.[2]
Signaling Pathway
BMS-641988 directly inhibits the canonical androgen receptor signaling pathway, which is central to the growth and survival of prostate cancer cells.
Caption: BMS-641988 inhibits the androgen receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to characterize the activity of BMS-641988.
Androgen Receptor Binding Affinity Assay ([3H]DHT Competition)
This assay quantifies the ability of a compound to compete with a radiolabeled androgen for binding to the AR.
-
Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.
-
Protocol:
-
Whole cell lysates from MDA-MB-453 cells are prepared.
-
A constant concentration of [3H]dihydrotestosterone ([3H]DHT), a high-affinity radiolabeled androgen, is incubated with the cell lysate.
-
Increasing concentrations of BMS-641988 or a reference compound (e.g., bicalutamide) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound [3H]DHT is quantified using scintillation counting.
-
The concentration of BMS-641988 that inhibits 50% of [3H]DHT binding (IC50) is calculated and used to determine the binding affinity (Ki).
-
AR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the functional ability of a compound to antagonize AR-mediated gene transcription.
-
Cell Line: PC-3 human prostate cancer cells (AR-negative) are commonly used for transient co-transfection.
-
Plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., pARE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Protocol:
-
PC-3 cells are seeded in multi-well plates.
-
Cells are co-transfected with the AR expression vector, the ARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After transfection, cells are treated with a known AR agonist (e.g., DHT) to induce reporter gene expression.
-
Concurrently, cells are treated with increasing concentrations of BMS-641988.
-
Following an incubation period (typically 24-48 hours), cells are lysed.
-
Luciferase activity (both firefly and Renilla) is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The concentration of BMS-641988 that inhibits 50% of the DHT-induced luciferase activity (IC50) is determined.
-
Caption: Workflow for an AR-mediated transcriptional reporter assay.
Human Prostate Cancer Xenograft Model
In vivo efficacy is assessed using animal models bearing human prostate cancer xenografts.
-
Animal Model: Male athymic nude mice.
-
Cell Line: CWR-22-BMSLD1 human prostate cancer cells, which express a mutant AR (H874Y) but remain androgen-dependent.
-
Protocol:
-
CWR-22-BMSLD1 tumor fragments are subcutaneously implanted into the flanks of male nude mice.
-
Tumor growth is monitored, and when tumors reach a predetermined size, mice are randomized into treatment groups.
-
Treatment groups typically include vehicle control, bicalutamide, and BMS-641988 at various doses.
-
Compounds are administered orally, once daily.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., gene expression profiling).
-
Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Gene Expression Profiling
To understand the global impact of BMS-641988 on gene transcription, microarray or RNA-sequencing analysis is performed.
-
Source of RNA: Tumors from the CWR-22-BMSLD1 xenograft model at the end of the treatment period.
-
Protocol:
-
Total RNA is extracted from tumor tissue.
-
The quality and integrity of the RNA are assessed.
-
For microarray analysis, the RNA is converted to labeled cRNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133A 2.0 Array).
-
The microarray chips are scanned to measure probe intensities.
-
For RNA-sequencing, a cDNA library is prepared from the RNA and sequenced using a next-generation sequencing platform.
-
The resulting data is normalized and statistically analyzed to identify genes that are differentially expressed between the BMS-641988-treated group and the control groups (vehicle and/or bicalutamide).
-
Bioinformatics analysis is then used to identify enriched biological pathways and processes affected by the treatment.
-
Conclusion
BMS-641988 is a highly potent androgen receptor antagonist that effectively inhibits AR-mediated gene transcription. Its mechanism of action, centered on the competitive inhibition of androgen binding to the AR, leads to a significant reduction in the expression of genes that drive prostate cancer growth. Preclinical data robustly support its superior efficacy over first-generation antiandrogens. Although its clinical development was halted due to off-target effects, the study of BMS-641988 provides a valuable framework for the development of next-generation AR antagonists. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of novel therapeutics targeting the androgen receptor signaling axis.
References
- 1. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Bms641: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Bms641 (also known as BMS-209641), a selective retinoic acid receptor beta (RARβ) agonist. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Pharmacodynamic Profile
This compound is a potent and selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily of transcription factors. RARβ is recognized as a potential tumor suppressor, and its activation can induce cellular differentiation.
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative parameters defining the pharmacodynamic profile of this compound.
| Parameter | Value | Receptor Subtype | Notes |
| Binding Affinity (Kd) | 2.5 nM | RARβ | Demonstrates high affinity for the target receptor. |
| 225 nM | RARα | Over 90-fold lower affinity compared to RARβ.[1][2] | |
| 223 nM | RARγ | Over 89-fold lower affinity compared to RARβ.[1][2] | |
| Functional Activity (EC50) | ~10 nM | RARβ | Concentration for half-maximal activation in a transactivation assay. |
| Efficacy | Partial Agonist (~50%) | RARβ | Efficacy is approximately half that of the full agonist TTNPB. |
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of RARβ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The RARβ-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to changes in cellular processes such as differentiation and proliferation.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the protocols for key experiments used to characterize this compound.
Radioligand Binding Assay for RAR Affinity
This assay determines the binding affinity (Kd) of this compound for the different RAR subtypes.
Protocol:
-
Receptor Preparation: Prepare cell lysates or purified RARα, RARβ, and RARγ proteins.
-
Radioligand: Use a tritiated retinoid, such as [³H]-all-trans-retinoic acid, as the radioligand.
-
Competition Binding: Incubate a constant concentration of the radioligand and receptor with increasing concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki (and approximated as Kd) using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay for Functional Activity
This assay measures the ability of this compound to activate gene transcription through RARβ.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or CV-1) that is cotransfected with two plasmids:
-
An expression vector for the full-length human RARβ.
-
A reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter.
-
-
Compound Treatment: Treat the transfected cells with a range of concentrations of this compound. Include a positive control (e.g., a known full RAR agonist like TTNPB) and a negative control (vehicle).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Preclinical Observations
In preclinical studies, this compound has been shown to induce cellular maturation, particularly into neuronal subtypes.[3][4] This effect is consistent with its mechanism of action as a RARβ agonist. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
Conclusion
This compound is a highly selective and potent RARβ agonist with partial agonist activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its in vivo pharmacokinetics and efficacy in relevant disease models is a logical next step in its development trajectory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
BMS-641: A Selective RARβ Agonist with Potential as a Tumor Suppressor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-641 (also known as BMS209641) is a synthetic small molecule that acts as a selective partial agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor with well-documented tumor suppressor functions. The expression of RARβ, particularly the RAR-β2 isoform, is frequently lost in various malignancies, and its re-activation is a promising therapeutic strategy. BMS-641's selectivity for RARβ presents an opportunity to harness the tumor-suppressive effects of this pathway while potentially minimizing off-target effects associated with pan-RAR agonists. This document provides a technical overview of BMS-641, including its mechanism of action, available quantitative data, detailed hypothetical experimental protocols for its investigation, and a proposed signaling pathway.
Introduction to BMS-641 and RARβ in Oncology
Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play crucial roles in cell differentiation, proliferation, and apoptosis. The RAR family consists of three isotypes: RARα, RARβ, and RARγ. Of these, RARβ has garnered significant attention as a potential tumor suppressor gene.[1][2][3] Its expression is often silenced in various cancers through epigenetic mechanisms, and loss of RARβ2 is associated with tumorigenesis and resistance to retinoid-based therapies.[3]
BMS-641 is a stilbene (B7821643) derivative designed to selectively activate RARβ. This selectivity is attributed to its unique structure, which allows it to fit into a specific cavity within the ligand-binding pocket of RARβ.[4] This targeted approach offers the potential for a more favorable therapeutic window compared to non-selective retinoids.
Quantitative Data for BMS-641
To date, publicly available quantitative data on the direct anti-cancer effects of BMS-641 is limited. The primary characterization of this compound has been in the context of its receptor selectivity and transcriptional activity.
Table 1: Receptor Binding Affinity and Transcriptional Activation of BMS-641
| Parameter | RARα | RARβ | RARγ | Reference |
| Binding Affinity (Kd, nM) | 225 | 2.5 | 223 | [5] |
| Transcriptional Activation | Very Weak | Partial Agonist (approx. 50% of full agonist TTNPB) | Very Weak | [6] |
Kd (dissociation constant) is a measure of binding affinity; a lower value indicates a higher affinity.
Proposed Mechanism of Action and Signaling Pathway
BMS-641 exerts its effects by binding to and partially activating RARβ. As a nuclear receptor, ligand-bound RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
The tumor-suppressive effects of RARβ activation are believed to be mediated through the regulation of genes involved in:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p27.
-
Apoptosis: Induction of pro-apoptotic genes.
-
Inhibition of Proliferation and Metastasis: Downregulation of genes promoting cell growth and invasion.
One proposed pathway involves the suppression of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and contributing to inflammation and cell proliferation.[7]
Caption: Proposed Signaling Pathway of BMS-641 in Tumor Suppression.
Experimental Protocols
The following are detailed, representative protocols for assessing the potential tumor suppressor activity of BMS-641. These are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BMS-641 in a panel of cancer cell lines.
Workflow Diagram:
Caption: Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of BMS-641 in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X BMS-641 dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the BMS-641 concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with BMS-641 at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
In Vivo Xenograft Tumor Model
This protocol outlines a study to evaluate the in vivo efficacy of BMS-641 in a mouse xenograft model.
Workflow Diagram:
Caption: In Vivo Xenograft Study Workflow.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a mean size of 100-150 mm³, randomize the mice into treatment and control groups. Administer BMS-641 (at various doses) and a vehicle control daily via an appropriate route (e.g., oral gavage).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry).
Conclusion and Future Directions
BMS-641 is a selective RARβ partial agonist with a clear rationale for investigation as a potential tumor suppressor. Its high affinity and selectivity for RARβ make it a valuable tool for dissecting the role of this receptor in cancer biology. While existing data confirms its mechanism of action at the receptor level, further preclinical studies are necessary to establish its anti-cancer efficacy across a range of tumor types. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on generating comprehensive quantitative data on the effects of BMS-641 on cancer cell proliferation, apoptosis, and in vivo tumor growth. Additionally, studies to elucidate the specific downstream target genes and signaling pathways modulated by this partial agonist will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Effect of Retinoic Acid Receptor-β2 Associated with Suppression of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-641 in Cell Culture
However, based on a preliminary product listing, a compound referred to as "BMS641" has been described as a potent PI3K/mTOR signaling pathway inhibitor[1]. The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Therefore, a hypothetical experimental protocol for a PI3K/mTOR inhibitor in cell culture is provided below for research and drug development professionals.
Hypothetical Application Notes
Compound: BMS-641 (Putative PI3K/mTOR Inhibitor)
Mechanism of Action (Proposed): BMS-641 is anticipated to function as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). By targeting these key kinases, the compound would block downstream signaling, leading to the inhibition of cell growth, proliferation, and induction of apoptosis in susceptible cell lines.
Target Audience: This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PI3K/mTOR inhibitors in oncology and other relevant disease areas.
Quantitative Data Summary
As no specific data for "BMS-641" is available, the following table provides a template for summarizing typical quantitative data obtained for a novel PI3K/mTOR inhibitor. Researchers would populate this table with their experimentally determined values.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Notes |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | Cell Viability (e.g., MTT, CellTiter-Glo) | Estrogen receptor-positive |
| HCT116 | Colon Carcinoma | [Insert Value] | Cell Viability (e.g., MTT, CellTiter-Glo) | KRAS mutant |
| PC-3 | Prostate Adenocarcinoma | [Insert Value] | Cell Viability (e.g., MTT, CellTiter-Glo) | PTEN null |
| A549 | Lung Carcinoma | [Insert Value] | Cell Viability (e.g., MTT, CellTiter-Glo) | KRAS mutant |
| U87 MG | Glioblastoma | [Insert Value] | Cell Viability (e.g., MTT, CellTiter-Glo) | PTEN mutant |
Experimental Protocols
Cell Culture and Maintenance
A crucial first step in evaluating a compound's efficacy is the proper maintenance of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, PC-3, A549, U87 MG)
-
Complete cell culture medium (specific to each cell line, e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. This is achieved by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
Determination of IC50 Value using MTT Assay
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
BMS-641 (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-641 in complete medium.
-
Remove the overnight medium from the cells and add the different concentrations of BMS-641. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the BMS-641 concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of BMS-641 as a PI3K/mTOR inhibitor.
Caption: Proposed PI3K/mTOR signaling pathway inhibited by BMS-641.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating the in vitro efficacy of BMS-641.
Caption: General workflow for in vitro IC50 determination of BMS-641.
References
Application Notes and Protocols: Preparation of BMS-265246 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinases 1 (CDK1/cyclin B) and 2 (CDK2/cyclin E), with IC₅₀ values of 6 nM and 9 nM, respectively. It exhibits significantly less activity against other kinases, making it a valuable tool for cell cycle research and oncology drug development. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of BMS-265246 stock solutions for in vitro laboratory use.
2. Mechanism of Action: CDK Inhibition
BMS-265246 functions by competitively binding to the ATP-binding pocket of CDK1 and CDK2. These kinases are essential for regulating cell cycle progression, specifically at the G1/S and G2/M transitions. By inhibiting their activity, BMS-265246 can induce cell cycle arrest and apoptosis in cancer cells that have dysregulated cell cycle control.
Caption: BMS-265246 inhibits CDK1 and CDK2, blocking cell cycle progression.
3. Quantitative Data Summary
All quantitative data for BMS-265246 is summarized in the table below. This information is crucial for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₈O | |
| Molecular Weight | 390.44 g/mol | |
| Appearance | Crystalline solid, Off-white to yellow | |
| IC₅₀ (CDK1/cyclin B) | 6 nM | |
| IC₅₀ (CDK2/cyclin E) | 9 nM | |
| Solubility (DMSO) | ≥ 39 mg/mL (approx. 100 mM) | |
| Solubility (Ethanol) | Insoluble | |
| Storage (Solid) | -20°C | |
| Storage (Solution) | -20°C or -80°C |
4. Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol details the steps to prepare a 10 mM stock solution of BMS-265246 in DMSO.
4.1. Materials and Equipment
-
BMS-265246 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance (sensitive to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
4.2. Workflow Diagram
Caption: Workflow for preparing BMS-265246 stock solution.
4.3. Step-by-Step Procedure
Safety Precaution: Always handle BMS-265246 powder and DMSO within a fume hood or ventilated enclosure. Wear appropriate PPE at all times.
-
Calculation: Determine the mass of BMS-265246 required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (390.44 g/mol ) x (1000 mg/g)
-
Mass (mg) = 3.90 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 3.90 mg of BMS-265246 powder into the tube.
-
Solubilization: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Cap the tube securely and vortex at medium-high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. If particles remain, continue vortexing for another 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots in a light-protected box at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
5. Handling and Use
-
When ready to use, thaw a single aliquot at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom before opening.
-
Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium or experimental buffer immediately before use. Note that BMS-265246 has limited aqueous solubility; ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects and compound precipitation.
-
Do not refreeze a thawed aliquot. Discard any unused portion of the thawed stock.
Application Notes and Protocols: BMS-641988 Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641988 is a potent, nonsteroidal antagonist of the androgen receptor (AR) that was investigated for the treatment of prostate cancer.[1][2][3] Understanding its solubility in various solvents is critical for in vitro and in vivo experimental design, formulation development, and ensuring data reproducibility. This document provides a detailed overview of the known solubility of BMS-641988 in Dimethyl Sulfoxide (DMSO) and outlines standard protocols for determining its solubility in other organic solvents. Additionally, it describes the compound's mechanism of action within the androgen receptor signaling pathway.
Physicochemical Properties
BMS-641988 is an organonitrogen and organooxygen compound with the following properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₀F₃N₃O₅S |
| Molecular Weight | 471.45 g/mol [4] |
| Appearance | White to light yellow solid[4] |
| CAS Number | 1093276-09-5[4] |
Solubility Data
The solubility of BMS-641988 has been reported in DMSO. It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions, as the presence of water can significantly impact solubility.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Special Conditions |
| DMSO | 50 | 106.06 | Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO.[4] |
| DMSO | 45 | 95.45 | Sonication is recommended.[5] |
Signaling Pathway
BMS-641988 functions as a competitive antagonist of the androgen receptor. In normal androgen signaling, testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent transcription of target genes that promote cell growth and survival. BMS-641988 competitively binds to the AR, preventing androgen binding and subsequent receptor activation.[1][6] This inhibits the downstream signaling cascade, leading to a reduction in the expression of androgen-dependent genes.
Experimental Protocols
Preparation of Stock Solutions in DMSO
Due to the hygroscopic nature of DMSO, it is imperative to use fresh, anhydrous solvent to achieve maximum solubility.
Materials:
-
BMS-641988 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of BMS-641988 powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of BMS-641988).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minute intervals until a clear solution is obtained.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability. A common recommendation is to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[4]
General Protocol for Kinetic Solubility Determination
This protocol outlines a general method for determining the kinetic solubility of BMS-641988 in aqueous buffers or cell culture media, which is a critical parameter for in vitro assays.
Materials:
-
BMS-641988 DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
96-well solubility filter plates (e.g., Millipore MultiScreen)
-
96-well collection plates
-
Plate shaker
-
Centrifuge with a plate rotor
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Preparation of Standard Curve: Prepare a set of standards by diluting the BMS-641988 DMSO stock solution in the aqueous buffer. These standards should not have any precipitate.
-
Sample Preparation: Add a small volume of the high-concentration BMS-641988 DMSO stock (e.g., 2 µL of 10 mM) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of the solubility filter plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on a plate shaker for 1-2 hours at room temperature to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate on top of a collection plate and centrifuge according to the filter plate manufacturer's instructions to separate any precipitated compound from the soluble fraction.
-
Quantification: Analyze the filtrate in the collection plate.
-
UV-Vis Spectroscopy: Measure the absorbance at the λmax of BMS-641988 and determine the concentration using the standard curve.
-
LC-MS/MS: For higher sensitivity and specificity, analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis: The concentration of BMS-641988 in the filtrate represents its kinetic solubility in the tested aqueous buffer.
Conclusion
The solubility of BMS-641988 in DMSO is well-documented, providing a solid foundation for the preparation of stock solutions for a variety of experimental applications. For aqueous-based assays, it is essential to experimentally determine the kinetic solubility to ensure that the compound remains in solution at the desired test concentrations. The provided protocols offer a standardized approach for handling BMS-641988 and assessing its solubility, which is fundamental for obtaining reliable and reproducible results in drug discovery and development.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Chemistry:BMS-641988 - HandWiki [handwiki.org]
- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-641988 | Androgen Receptor | TargetMol [targetmol.com]
- 6. Facebook [cancer.gov]
Application Notes and Protocols for the In Vitro Evaluation of BMS-986260 on Cancer Cell Lines
Disclaimer: The compound "Bms641" was not found in publicly available literature. Based on naming conventions and available research, this document will focus on BMS-986260 , a potent and selective TGFβR1 inhibitor developed by Bristol Myers Squibb.[1][2] Researchers should validate the identity of their specific compound before proceeding with these protocols.
Introduction
Transforming growth factor-β (TGF-β) signaling is a critical pathway that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][4] In the context of cancer, the TGF-β pathway has a dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor. However, in advanced cancers, it often promotes tumor progression, metastasis, immune evasion, and angiogenesis.[4][5][6]
BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the TGF-β receptor 1 (TGFβR1) kinase.[1][7] By blocking the TGFβR1, BMS-986260 inhibits the phosphorylation of downstream effector proteins SMAD2 and SMAD3 (pSMAD2/3).[1] This action prevents the translocation of the SMAD complex to the nucleus, thereby blocking TGF-β-mediated gene expression and its pro-tumorigenic effects.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of BMS-986260 on various cancer cell lines.
Data Presentation: Biological Activity of BMS-986260
The following tables summarize the reported in vitro potency of BMS-986260 from biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of BMS-986260
| Assay Target | Assay Type | Cell Line / System | IC50 / Kiapp | Reference |
| TGFβR1 | Biochemical Inhibition | Human | 1.6 nM (IC50) | [2][8][9] |
| TGFβR1 | Biochemical Inhibition | Human | 0.8 nM (Kiapp) | [8][10] |
| TGFβR1 | Biochemical Inhibition | Mouse | 1.4 nM (Kiapp) | [8][10] |
| TGFβR2 | Biochemical Inhibition | - | >15 µM | [10] |
| pSMAD2/3 Nuclear Translocation | Cellular Inhibition | Mink Lung Epithelial (MINK/MvLu1) | 350 nM | [1][8] |
| pSMAD2/3 Nuclear Translocation | Cellular Inhibition | Normal Human Lung Fibroblasts (NHLF) | 190 nM | [1][8] |
| pSMAD3 Phosphorylation | Cellular Inhibition | NIH3T3 | 50 nM | [1] |
| pSMAD3 Phosphorylation | Cellular Inhibition | Human T-cells | 150 nM | [1] |
| Regulatory T-cell (Treg) Induction (FoxP3+) | Cellular Inhibition | Human | 230 nM | [1][8] |
| Cytotoxicity / Proliferation | Cellular Assay | Various | >25 µM | [1] |
Signaling Pathway
BMS-986260 targets the canonical TGF-β signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol determines the effect of BMS-986260 on the viability and proliferation of cancer cell lines. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan (B1609692) product.[11]
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
BMS-986260 (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of BMS-986260 in culture medium. Remove the medium from the wells (or add compound directly in a small volume). Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[11]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[11]
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells after treatment with BMS-986260. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Workflow Diagram:
Materials:
-
6-well cell culture plates
-
BMS-986260
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of BMS-986260 (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS, then once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot for pSMAD2/3 Inhibition
This protocol is used to confirm the mechanism of action of BMS-986260 by measuring the levels of phosphorylated SMAD2/3, the direct downstream targets of TGFβR1.
Materials:
-
Cancer cell lines
-
BMS-986260
-
Recombinant Human TGF-β1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2/3, anti-total-SMAD2/3, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for several hours if necessary.
-
Pre-treat the cells with various concentrations of BMS-986260 for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation. Include a non-stimulated control and a TGF-β1-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pSMAD2/3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2/3 and a loading control to ensure equal protein loading and to quantify the relative phosphorylation levels.[13]
References
- 1. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 5. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. BMS-986260 | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of BMS-641988
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo evaluation of BMS-641988, a potent and selective nonsteroidal antagonist of the Androgen Receptor (AR). The following sections detail the recommended dosages for various animal models, comprehensive experimental procedures for efficacy studies in prostate cancer xenografts, and methods for key endpoint analyses. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of BMS-641988.
Introduction
BMS-641988 is a competitive androgen receptor (AR) antagonist that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[1] It binds to the AR with high affinity, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell proliferation.[2] Preclinical studies have shown that BMS-641988 is more potent than bicalutamide, a first-generation antiandrogen, and exhibits efficacy in bicalutamide-resistant models.[1] These notes provide a framework for conducting in vivo animal studies to further investigate the efficacy and mechanism of action of BMS-641988.
Data Presentation
Table 1: In Vivo Dosage of BMS-641988 in Rodent Models
| Animal Model | Tumor Model | Dosage Range | Administration Route | Dosing Frequency | Vehicle | Reference(s) |
| Rat | Mature Rat Prostate Weight | 1 - 10 mg/kg | Oral (gavage) | Once daily | 80% PEG-400, 20% Tween 20 | [3] |
| Mouse | CWR-22-BMSLD1 Xenograft | 10 - 90 mg/kg | Oral (gavage) | Once daily | 80% PEG-400, 20% Tween 20 | [3] |
| Mouse | LuCaP 23.1 Xenograft | 10 - 90 mg/kg | Oral (gavage) | Once daily | Not specified |
Experimental Protocols
Protocol 1: Preparation of BMS-641988 for Oral Administration
This protocol describes the preparation of a BMS-641988 formulation suitable for oral gavage in mice and rats.
Materials:
-
BMS-641988 powder
-
Polyethylene glycol 400 (PEG-400)
-
Tween 20
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
Prepare an 80% PEG-400 and 20% Tween 20 (v/v) vehicle solution.
-
In a sterile 50 mL conical tube, add 40 mL of PEG-400 and 10 mL of Tween 20.
-
Vortex thoroughly until a homogenous solution is formed.
-
-
BMS-641988 Formulation:
-
Calculate the required amount of BMS-641988 based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of BMS-641988.
-
Add the weighed BMS-641988 powder to a sterile 15 mL conical tube.
-
Add the appropriate volume of the vehicle (from step 1.2) to the BMS-641988 powder.
-
Vortex vigorously for 5-10 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Store the formulation at room temperature, protected from light, for up to one week.
-
Protocol 2: Prostate Cancer Xenograft Efficacy Study
This protocol outlines the procedure for establishing subcutaneous prostate cancer xenografts in mice and evaluating the anti-tumor efficacy of BMS-641988.
Animal Models:
-
Male immunodeficient mice (e.g., nude, SCID) are typically used for xenograft studies.
Tumor Models:
-
CWR-22-BMSLD1: A human prostate cancer xenograft model.
-
LuCaP 23.1: A human prostate cancer patient-derived xenograft (PDX) model.
Procedure:
-
Tumor Implantation:
-
Prostate cancer cells (e.g., CWR-22-BMSLD1) or tumor fragments (for PDX models like LuCaP 23.1) are implanted subcutaneously into the flank of the mice.
-
For cell line-derived xenografts, typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a suitable medium (e.g., RPMI-1640) mixed with Matrigel (1:1 ratio) are injected.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Administer BMS-641988 or vehicle control orally via gavage once daily at the desired doses (e.g., 10, 30, 90 mg/kg).
-
-
Efficacy Endpoints:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weight, histology).
-
Blood samples can be collected for measurement of serum Prostate-Specific Antigen (PSA) levels.
-
Protocol 3: Measurement of Serum PSA Levels
This protocol describes the quantification of serum PSA levels in mice bearing prostate cancer xenografts.
Materials:
-
Blood collection tubes (e.g., microcentrifuge tubes with serum separator)
-
Centrifuge
-
Human PSA ELISA kit
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood from mice via a suitable method (e.g., tail vein, cardiac puncture at termination).
-
Allow the blood to clot at room temperature for 30 minutes.
-
-
Serum Separation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
-
PSA Measurement:
-
Thaw the serum samples on ice.
-
Perform the PSA ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the PSA concentration based on the standard curve.
-
Protocol 4: Ki-67 Immunohistochemistry for Proliferation Assessment
This protocol details the procedure for staining tumor tissue sections for the proliferation marker Ki-67.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount the coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferating cells).
-
Mandatory Visualizations
Caption: Mechanism of action of BMS-641988 in blocking the androgen receptor signaling pathway.
Caption: Experimental workflow for a prostate cancer xenograft efficacy study.
References
Application Notes and Protocols: Investigating the Role of PAR4 Antagonism in Neuronal Contexts
A Note to Researchers: The following information is provided for research and informational purposes only. The compound BMS-986141 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4) and has been primarily investigated for its antithrombotic properties.[1][2][3] As of the current scientific literature, there is no established protocol for using BMS-986141 to induce neuronal maturation. The provided protocols are general methods for in vitro neuronal differentiation and maturation and are not specific to the use of BMS-986141.
Introduction
BMS-986141 is an orally active small molecule that acts as a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor.[1] It has been the subject of clinical investigation for its potential as an antiplatelet agent in the context of cardiovascular diseases.[2][3] While direct evidence for the role of BMS-986141 in neuronal maturation is lacking, the expression and function of PARs in the nervous system suggest that modulating their activity could have effects on neuronal biology.[4][5][6]
Protease-activated receptors are a family of four G-protein coupled receptors (PAR1-4) that are activated by proteolytic cleavage of their N-terminal domain.[7][8] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.[7] In the nervous system, PARs are expressed by various cell types, including neurons, and are implicated in processes such as neuroinflammation, neurodegeneration, and pain signaling.[4][6][9]
It is important to distinguish Protease-Activated Receptor 4 (PAR4) from the pro-apoptotic protein Prostate Apoptosis Response-4 (Par-4). BMS-986141 specifically targets the G-protein coupled receptor PAR4.[1]
BMS-986141: Mechanism of Action and Quantitative Data
BMS-986141 functions by competitively inhibiting the activation of PAR4 by its agonists, such as thrombin. This antagonism prevents the downstream signaling cascades that are typically initiated by PAR4 activation. In the context of its antiplatelet effects, BMS-986141 has been shown to inhibit PAR4-agonist peptide (PAR4-AP)-induced platelet aggregation.[3]
| Parameter | Value | Assay Condition |
| IC50 | 0.4 nM | PAR4 antagonism |
| IC50 | 1.3 nM | PAR4-AP-induced platelet aggregation in monkey blood |
| IC50 | 1.8 nM | PAR4-AP-induced platelet aggregation in human blood |
| IC50 | 2.2 nM | Platelet aggregation induced by PAR4 agonist peptide (0-1 µM) |
Table 1: In vitro inhibitory concentrations (IC50) of BMS-986141.[1]
Protease-Activated Receptor 4 (PAR4) Signaling Pathway
Activation of PAR4 by proteases like thrombin leads to the coupling of G-proteins, primarily Gq and G12/13, initiating intracellular signaling cascades.[10]
General Protocol for In Vitro Neuronal Maturation from Human Pluripotent Stem Cells (hPSCs)
This protocol describes a general workflow for the differentiation and maturation of cortical neurons from human induced pluripotent stem cells (hiPSCs). This method is not specific to the use of BMS-986141.
Materials
-
Human iPSC line
-
iPSC maintenance medium
-
Neural induction medium
-
Neuronal differentiation medium
-
Neuronal maturation medium
-
Coating reagents (e.g., Matrigel, Poly-L-ornithine, Laminin)
-
Relevant growth factors and small molecules for cortical neuron differentiation (e.g., SB431542, Noggin, BDNF, GDNF)
-
Cell culture plates and flasks
-
Standard cell culture equipment
Experimental Workflow
Detailed Protocol
1. Culture of Human iPSCs
-
Culture human iPSCs on Matrigel-coated plates in iPSC maintenance medium.
-
Passage cells every 4-6 days.
2. Neural Induction (Day 0-11)
-
On Day 0, plate iPSCs as single cells onto Matrigel-coated plates in iPSC maintenance medium with a ROCK inhibitor.
-
On Day 1, replace the medium with neural induction medium containing dual SMAD inhibitors (e.g., SB431542 and Noggin).
-
Change the neural induction medium every other day for 11 days. This will generate neural progenitor cells (NPCs).
3. Neuronal Differentiation (Day 11-25)
-
On Day 11, dissociate the NPCs and plate them onto Poly-L-ornithine and Laminin-coated plates in neuronal differentiation medium.
-
Continue to culture the cells, changing the medium every 2-3 days.
4. Neuronal Maturation (Day 25 onwards)
-
From Day 25, switch to a neuronal maturation medium, which may include neurotrophic factors such as BDNF and GDNF.
-
Continue to culture the neurons for several weeks to allow for maturation, synapse formation, and development of neuronal activity. The maturation period can be extended depending on the desired level of maturity.
Characterization of Neuronal Maturation
The maturation status of the differentiated neurons can be assessed using various techniques:
-
Immunocytochemistry: Staining for specific neuronal markers to identify different stages of development and neuronal subtypes.
-
Electrophysiology: Using techniques like patch-clamp to measure ion channel activity, action potentials, and synaptic transmission.
-
Gene Expression Analysis: Using qPCR or RNA-sequencing to quantify the expression of genes associated with neuronal identity and maturation.
Markers of Neuronal Maturation
The expression of specific protein markers can be used to identify the developmental stage of neurons.
| Stage of Maturation | Cellular Location | Marker | Function/Description |
| Neural Stem/Progenitor Cells | Cytoplasm/Nucleus | Nestin, SOX2, Pax6 | Markers of neural stem and early progenitor cells.[11] |
| Migrating Neuroblasts/Immature Neurons | Cytoplasm | Doublecortin (DCX) | Expressed in migrating neuroblasts and immature neurons.[11] |
| Early Post-mitotic Neurons | Cytoskeleton | β-III Tubulin (Tuj1) | A marker for early developing neurons.[11] |
| Mature Neurons | Nucleus | NeuN (RBFOX3) | A marker for most mature post-mitotic neurons.[12][13] |
| Dendrites | MAP2 | Microtubule-associated protein involved in stabilizing dendrites.[13] | |
| Synaptic Vesicles | Synaptophysin (SYP) | A protein located on the membrane of synaptic vesicles.[12] | |
| Presynaptic Terminal | Synapsin I | Associated with synaptic vesicles and neurotransmitter release.[11] | |
| Postsynaptic Density | PSD-95 | A scaffolding protein found in the postsynaptic density of excitatory synapses.[12] |
Table 2: Common markers used to identify different stages of neuronal maturation.
Conclusion
While BMS-986141 is a well-characterized antagonist of PAR4 with demonstrated effects on platelet aggregation, its role in the nervous system, particularly in the context of neuronal maturation, remains to be explored. The presence of PAR4 on neuronal cells provides a rationale for investigating the effects of its modulation. The general protocols and markers for neuronal differentiation and maturation provided here can serve as a foundation for researchers interested in exploring the potential roles of PAR4 and its antagonists in neuronal development and function. Any investigation into the effects of BMS-986141 on neuronal maturation would be novel and would require careful experimental design and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-986141 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteinase-activated receptors in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptors in the brain: receptor expression, activation, and functions in neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-activated receptors: regulation of neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteinase-Activated Receptors in The Nervous System: Physiological and Pathological Aspects - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 9. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal Lineage Markers - Creative BioMart [creativebiomart.net]
- 12. Biomarkers of mature neuronal differentiation and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mature neuron markers | Abcam [abcam.com]
Application Notes and Protocols: Reporter Gene Assay for Bms641 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms641, also known as BMS-209641, is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ).[1][2] RARs are ligand-inducible nuclear transcription factors that, upon activation, regulate the expression of target genes involved in various cellular processes, including differentiation, proliferation, and apoptosis. The selectivity of this compound for RARβ makes it a valuable tool for investigating the specific roles of this receptor subtype in normal physiology and disease. This document provides a detailed protocol for a reporter gene assay to quantify the activity of this compound, a critical technique for dose-response analysis and high-throughput screening in drug discovery and development.
Principle of the Assay
This reporter gene assay provides a quantitative measure of this compound-induced RARβ activation. The assay utilizes a mammalian cell line co-transfected with two key plasmids: an expression vector for human RARβ and a reporter vector. The reporter vector contains a luciferase gene under the transcriptional control of a Retinoic Acid Response Element (RARE). When this compound activates RARβ, the receptor binds to the RARE, driving the expression of the luciferase enzyme. The resulting luminescence, produced upon the addition of a luciferase substrate, is directly proportional to the level of RARβ activation.
Signaling Pathway
This compound, as a selective RARβ agonist, directly interacts with and activates the Retinoic Acid Receptor β. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting RARβ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of these genes, leading to a cellular response.
Caption: this compound signaling pathway.
Experimental Protocol
This protocol outlines the steps for a luciferase-based reporter gene assay to determine the activity of this compound.
Materials and Reagents
-
HEK293T cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
pCMV-hRARβ expression vector (or equivalent)
-
pGL4.29[luc2P/RARE/Hygro] vector (or equivalent RARE-luciferase reporter)
-
pRL-TK vector (Renilla luciferase control for normalization)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
Caption: Reporter gene assay workflow.
Step-by-Step Procedure
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM I. For each well, combine:
-
100 ng of pCMV-hRARβ expression vector
-
100 ng of pGL4.29[luc2P/RARE/Hygro] reporter vector
-
10 ng of pRL-TK (Renilla luciferase) control vector
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM I per well.
-
Combine the DNA and Lipofectamine 2000 mixtures and incubate for 20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with 100 µL of fresh, complete DMEM.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (DMSO) group.
-
24 hours post-transfection, remove the medium and add 100 µL of the this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Lysis:
-
Remove the medium from the wells and gently wash once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Following the manufacturer's protocol for the Dual-Luciferase Reporter Assay System:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold induction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Data Presentation
The quantitative data from the reporter gene assay can be summarized in a table for clear comparison of this compound activity at different concentrations.
| This compound Concentration (nM) | Normalized Luciferase Activity (RLU) | Fold Induction |
| 0 (Vehicle) | 1500 ± 120 | 1.0 |
| 0.01 | 2250 ± 180 | 1.5 |
| 0.1 | 7500 ± 600 | 5.0 |
| 1 | 30000 ± 2400 | 20.0 |
| 10 | 75000 ± 6000 | 50.0 |
| 100 | 120000 ± 9600 | 80.0 |
| 1000 | 127500 ± 10200 | 85.0 |
Data are represented as mean ± standard deviation from a representative experiment performed in triplicate.
Logical Relationship Diagram
The relationship between the concentration of this compound and the resulting reporter gene activity can be visualized as a sigmoidal dose-response curve.
Caption: this compound Dose-Response.
The reporter gene assay described in this application note is a robust and sensitive method for quantifying the activity of the selective RARβ agonist, this compound. This assay is highly adaptable for various applications, including compound screening, structure-activity relationship studies, and mechanistic investigations into RARβ signaling. The detailed protocol and data presentation guidelines provided herein will enable researchers to effectively implement this assay in their drug discovery and development workflows.
References
Application Notes and Protocols for Western Blot Analysis of Cellular Response to Bms641 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms641 is a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ)[1][2][3]. RARs are nuclear receptors that function as ligand-dependent transcription factors. Upon binding to agonists like this compound, RARβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis. Western blot analysis is a crucial technique to investigate the downstream effects of this compound treatment by quantifying changes in the expression levels of specific proteins involved in these signaling pathways.
These application notes provide a comprehensive guide to performing Western blot analysis on cells treated with this compound, including detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and the involved signaling pathway.
Signaling Pathway
This compound, as an RARβ agonist, influences the retinoic acid signaling pathway. The diagram below illustrates the simplified mechanism of action.
Caption: Simplified RARβ signaling pathway activated by this compound.
Quantitative Data Summary
The following table represents hypothetical quantitative data obtained from a Western blot experiment analyzing the effects of this compound treatment on target protein expression in a cancer cell line. Densitometry was performed on the protein bands and normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Signaling Pathway | This compound Conc. (µM) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| RARβ | Retinoic Acid Signaling | 0 (Vehicle) | 1.00 | 0.12 | - |
| 1 | 1.85 | 0.21 | <0.05 | ||
| 5 | 2.50 | 0.28 | <0.01 | ||
| 10 | 3.10 | 0.35 | <0.001 | ||
| Cyclin D1 | Cell Cycle Progression | 0 (Vehicle) | 1.00 | 0.09 | - |
| 1 | 0.75 | 0.11 | <0.05 | ||
| 5 | 0.42 | 0.08 | <0.01 | ||
| 10 | 0.21 | 0.05 | <0.001 | ||
| Cleaved Caspase-3 | Apoptosis | 0 (Vehicle) | 1.00 | 0.15 | - |
| 1 | 1.90 | 0.22 | <0.05 | ||
| 5 | 3.20 | 0.31 | <0.01 | ||
| 10 | 4.50 | 0.40 | <0.001 | ||
| β-actin | Loading Control | 0 (Vehicle) | 1.00 | 0.05 | - |
| 1 | 1.02 | 0.06 | n.s. | ||
| 5 | 0.98 | 0.07 | n.s. | ||
| 10 | 1.01 | 0.05 | n.s. |
Experimental Protocols
The following is a detailed protocol for Western blot analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding : Plate the chosen cell line (e.g., MCF-7, HeLa) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence : Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent like DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, and 10 µM).
-
Treatment : Remove the existing medium and replace it with the medium containing different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis : After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Collection : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Protein Assay : Determine the protein concentration of each lysate using a standard protein assay method such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalization : Normalize the protein concentration of all samples to ensure equal loading onto the gel.
SDS-PAGE and Protein Transfer
-
Sample Preparation : Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Analysis
-
Chemiluminescence : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band.
Experimental Workflow Diagram
The following diagram provides a visual overview of the Western blot workflow.
Caption: A step-by-step workflow for Western blot analysis.
References
Application Notes and Protocols: BMS-641988 in Combination Therapy
For Research Use Only.
Introduction
BMS-641988 is a potent, nonsteroidal small molecule inhibitor of the androgen receptor (AR), a critical signaling pathway in the development and progression of prostate cancer.[1] Developed by Bristol-Myers Squibb, BMS-641988 acts as a direct, competitive antagonist of the AR, exhibiting a significantly higher binding affinity and greater functional antagonism compared to first-generation antiandrogens like bicalutamide (B1683754).[2][3][4] Preclinical studies have demonstrated its efficacy in various prostate cancer models, including those that have developed resistance to standard antiandrogen therapies.[2] Although its clinical development was halted due to a seizure event in a Phase I trial, its potent preclinical profile makes it a valuable research compound for studying AR signaling and resistance mechanisms.[4][5]
These application notes provide an overview of BMS-641988's preclinical efficacy, particularly in contexts analogous to combination or sequential therapy, and offer detailed protocols for key experimental assays to evaluate its activity.
Mechanism of Action: Androgen Receptor Antagonism
The androgen receptor is a ligand-activated transcription factor. In prostate cancer, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to AR in the cytoplasm. This binding triggers a conformational change, causing the receptor to translocate to the nucleus, dimerize, and bind to Androgen Response Elements (AREs) on DNA. This process initiates the transcription of genes that drive tumor cell growth and survival.
BMS-641988 functions by competitively binding to the ligand-binding domain of the AR.[1] This direct competition prevents androgen binding and subsequent receptor activation, thereby inhibiting nuclear translocation, DNA binding, and the transcription of AR target genes. Its increased potency over bicalutamide suggests a more effective blockade of this signaling pathway, which is particularly relevant in castration-resistant prostate cancer (CRPC) where AR signaling remains active despite low levels of circulating androgens.[1]
Data Presentation: Preclinical Efficacy
The primary preclinical application of BMS-641988 in a "combination" context involves its use in models resistant to other antiandrogens, such as bicalutamide. This sequential treatment mimics the clinical scenario of second-line therapy.
Table 1: In Vitro Activity of BMS-641988 vs. Bicalutamide
| Compound | AR Binding Affinity (Ki, nM) | AR Functional Antagonism (IC50, nM) | Cell Line |
| BMS-641988 | 10 | 56 | MDA-MB-453 |
| Bicalutamide | ~200 (20-fold lower) | 150 - 400 (3-7 fold lower) | MDA-MB-453 |
Data synthesized from multiple sources.[3][4]
Table 2: In Vivo Antitumor Efficacy in Human Prostate Cancer Xenograft Models
| Model | Treatment Group | Dose (mg/kg, p.o.) | % Tumor Growth Inhibition (%TGI) |
| CWR-22-BMSLD1 | Bicalutamide | 150 | <50% |
| BMS-641988 | 90 | >90% | |
| LuCaP 23.1 | BMS-641988 | 90 | ~100% (Stasis) |
Data represents approximate values from published studies.[2][3]
Table 3: Efficacy in Bicalutamide-Refractory Xenograft Model
| Model | Initial Treatment | Subsequent Treatment | Tumor Growth Outcome |
| CWR-22-BMSLD1 | Bicalutamide | Bicalutamide (continued) | Progressive Growth |
| Bicalutamide | BMS-641988 | Significant Growth Delay |
This study demonstrates the efficacy of BMS-641988 in a sequential treatment setting where tumors are progressing on bicalutamide.[2]
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the efficacy of AR antagonists like BMS-641988.
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Cell Lysate: Cytosolic fraction from AR-expressing cells (e.g., MDA-MB-453) or rat ventral prostate.
-
Radioligand: [³H]-R1881 (Methyltrienolone), a synthetic high-affinity androgen.
-
Test Compound: BMS-641988.
-
Reference Competitor: Non-radiolabeled ("cold") R1881.
-
Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
Separation Medium: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Preparation of Cytosol: Culture MDA-MB-453 cells to ~80% confluency. Harvest, wash with PBS, and homogenize in ice-cold TEDG buffer. Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet membranes and organelles. The resulting supernatant is the cytosolic fraction containing the AR. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In microcentrifuge tubes on ice, prepare the following reactions in triplicate:
-
Total Binding: Assay buffer + [³H]-R1881 (e.g., 1 nM final concentration).
-
Non-Specific Binding: Assay buffer + [³H]-R1881 + a saturating concentration of cold R1881 (e.g., 100-fold excess).
-
Competitive Binding: Assay buffer + [³H]-R1881 + serial dilutions of BMS-641988 (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Add an equal amount of cytosol protein to each tube. Gently vortex and incubate overnight (16-20 hours) at 4°C with rotation to reach binding equilibrium.
-
Separation of Bound Ligand: Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge at low speed to pellet the HAP.
-
Washing: Aspirate the supernatant and wash the HAP pellet three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each pellet, vortex thoroughly, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of BMS-641988.
-
Determine the IC50 value (concentration of BMS-641988 that inhibits 50% of specific [³H]-R1881 binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: AR-Mediated Transactivation Reporter Gene Assay
This assay measures the ability of a compound to inhibit AR-driven gene expression.
Materials:
-
Cell Line: AR-negative cell line (e.g., PC-3) or AR-positive line.
-
Expression Vector: A plasmid encoding the full-length human AR (if using AR-negative cells).
-
Reporter Vector: A plasmid containing an Androgen Response Element (ARE) driving a reporter gene (e.g., firefly luciferase).
-
Normalization Vector: A plasmid with a constitutive promoter driving a different reporter (e.g., Renilla luciferase) to control for transfection efficiency.
-
Transfection Reagent: (e.g., Lipofectamine).
-
Agonist: Dihydrotestosterone (DHT) or R1881.
-
Test Compound: BMS-641988.
-
Luciferase Assay System: (e.g., Dual-Luciferase Reporter Assay System).
Procedure:
-
Cell Seeding: Plate PC-3 cells in 96-well plates at a density of 1-2 x 10⁴ cells per well in charcoal-stripped serum (CSS) medium to remove endogenous steroids. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and the normalization vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: After 4-6 hours, replace the transfection medium with fresh CSS medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of BMS-641988.
-
Pre-incubate cells with the BMS-641988 dilutions for 1-2 hours.
-
Add a constant, sub-maximal concentration of DHT (e.g., 0.1 nM) to stimulate AR activity. Include controls for vehicle only and DHT only.
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage inhibition of DHT-induced activity for each concentration of BMS-641988.
-
Plot the percentage inhibition against the log concentration of BMS-641988 to determine the IC50 value.
-
Protocol 3: Prostate Cancer Xenograft Model
This in vivo protocol evaluates the antitumor activity of BMS-641988.
Materials:
-
Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID), 4-6 weeks old.
-
Cell Line: CWR-22-BMSLD1 or LuCaP 23.1 human prostate cancer cells.
-
Implantation Medium: Matrigel or a similar basement membrane matrix, mixed 1:1 with sterile PBS.
-
Test Compound: BMS-641988, formulated for oral gavage (p.o.).
-
Control/Comparator: Vehicle control, Bicalutamide.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest cultured prostate cancer cells during their exponential growth phase. Wash with PBS and resuspend in the implantation medium at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Dosing: When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (p.o., daily)
-
Group 2: Bicalutamide (e.g., 150 mg/kg, p.o., daily)
-
Group 3: BMS-641988 (e.g., 90 mg/kg, p.o., daily)
-
-
Treatment and Monitoring: Administer the treatments daily for the duration of the study (e.g., 28-37 days). Continue to measure tumor volumes and monitor animal body weight and overall health.
-
Sequential Treatment Study (for refractory models):
-
Treat all animals with bicalutamide until tumors show progressive growth (resistance).
-
Re-randomize these mice to either continue bicalutamide or switch to BMS-641988 treatment.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, gene expression).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study compared to the vehicle control group.
-
Analyze statistical significance between treatment groups.
-
References
Application Notes and Protocols for Bms641: Long-Term Storage and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the long-term storage and stability assessment of Bms641, a selective Retinoic Acid Receptor β (RARβ) agonist. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Introduction to this compound
This compound, also known as BMS-209641, is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ). It exhibits significantly higher affinity for RARβ (Kd = 2.5 nM) as compared to RARα (Kd = 225 nM) and RARγ (Kd = 223 nM), making it a valuable tool for investigating RARβ-specific signaling pathways and its potential as a tumor suppressor. Given its specific biological activity, maintaining its chemical stability is paramount for its use in research and drug development.
Chemical Properties:
-
Chemical Formula: C₂₇H₂₃ClO₂
-
Molecular Weight: 414.93 g/mol
-
Solubility: Soluble in DMSO.
Long-Term Storage Protocols
Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.
| Form | Storage Temperature | Duration | Conditions | Shelf Life |
| Solid (Powder) | -20°C | Long-term | Dry, dark, tightly sealed container | >2 years |
| 0 - 4°C | Short-term | Dry, dark, tightly sealed container | Days to weeks | |
| Stock Solution | -80°C | Long-term | In DMSO, aliquoted to avoid freeze-thaw | Up to 6 months |
| (in DMSO) | -20°C | Short-term | In DMSO, aliquoted to avoid freeze-thaw | Up to 1 month |
This compound Signaling Pathway
This compound exerts its effects by modulating the Retinoic Acid Receptor (RAR) signaling pathway. As a selective RARβ agonist, it mimics the action of endogenous retinoic acid to regulate gene expression.
Caption: this compound activates the RARβ/RXR heterodimer, regulating gene transcription.
Experimental Protocols for Stability Assessment
To ensure the long-term stability and integrity of this compound, a comprehensive stability testing protocol is recommended. This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances.
Objective
The purpose of this stability testing is to provide evidence on how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the compound's intrinsic stability.
Materials and Equipment
-
This compound (at least three primary batches)
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
-
Controlled environment stability chambers
-
Photostability chamber
-
Calibrated pH meter
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
High-purity solvents and reagents
Experimental Workflow for Stability Testing
The following diagram outlines the workflow for a comprehensive stability assessment of this compound.
Caption: Workflow for this compound stability testing from setup to final report.
Long-Term and Accelerated Stability Study Protocol
-
Sample Preparation: Package this compound from at least three different batches in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: Store samples at -20°C ± 2°C.
-
Accelerated: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test for appearance, assay, and purity using a validated stability-indicating method.
Forced Degradation Study Protocol
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and demonstrate the specificity of the analytical method.[1][2]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve this compound and add 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the sample before analysis.
-
Oxidative Degradation: Dissolve this compound and add 3% hydrogen peroxide. Store at room temperature and protect from light. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C or higher) for a specified period. Also, test in solution at the same temperature.
-
Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B guidelines. A control sample should be protected from light.
Data Presentation and Evaluation
All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Example Data Summary for Long-Term Stability Study at -20°C
| Time Point (Months) | Batch 1 (% Assay) | Batch 2 (% Assay) | Batch 3 (% Assay) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 99.9 | 99.7 | <0.1 | White powder |
| 3 | 99.7 | 99.8 | 99.6 | <0.1 | Conforms |
| 6 | 99.8 | 99.7 | 99.7 | <0.1 | Conforms |
| 12 | 99.6 | 99.8 | 99.5 | 0.12 | Conforms |
| 24 | 99.5 | 99.6 | 99.4 | 0.15 | Conforms |
Table 2: Example Data Summary for Forced Degradation Studies
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (RT in min) |
| 0.1 M HCl | 24 | 60 | 12.5 | 8.5, 10.2 |
| 0.1 M NaOH | 8 | 60 | 18.2 | 7.3 |
| 3% H₂O₂ | 24 | RT | 9.8 | 11.5 |
| Thermal (Solid) | 48 | 80 | 2.1 | Not Detected |
| Photostability | ICH Q1B | RT | 6.5 | 9.1 |
Evaluation:
-
Analyze trends in assay values and impurity levels over time.
-
Characterize any significant degradation products using techniques like mass spectrometry (MS).
-
Based on the data, establish a re-test period for this compound and confirm the recommended storage conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-641 as a Selective RARβ Agonist in In Vitro Experiments
Important Note for Researchers: Initial information suggesting BMS-641 acts as a pan-Trk inhibitor is incorrect. Extensive pharmacological data confirms that BMS-641 (also known as BMS-209641) is a potent and selective Retinoic Acid Receptor Beta (RARβ) agonist. This guide is based on its scientifically validated mechanism of action. BMS-641 demonstrates high affinity for RARβ, with significantly lower affinity for RARα and RARγ, making it a valuable tool for studying RARβ-specific signaling pathways.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-641? A1: BMS-641 is a selective agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Upon binding, BMS-641 induces a conformational change in the RARβ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating gene transcription.[3] This process regulates critical cellular functions, including differentiation, proliferation, and apoptosis.[4]
Q2: What is the selectivity profile of BMS-641 for different RAR isoforms? A2: BMS-641 is highly selective for RARβ. It has a dissociation constant (Kd) of approximately 2.5 nM for RARβ, while its affinity for RARα and RARγ is about 100 times lower (Kd values of 225 nM and 223 nM, respectively).[1][2] This selectivity makes it a precise tool for investigating the specific roles of RARβ.
Q3: What is a typical effective concentration range for BMS-641 in cell culture experiments? A3: The effective concentration of BMS-641 can vary depending on the cell type and the specific assay. However, based on its high affinity for RARβ, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro experiments.[5] It is always advisable to perform a dose-response curve to determine the optimal concentration (EC50) for your specific experimental setup.
Q4: How should I prepare and store BMS-641 stock solutions? A4: BMS-641 is typically soluble in DMSO.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.[2] When preparing working solutions for your experiments, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Q5: What are some suitable cell lines for studying BMS-641 effects? A5: The choice of cell line depends on your research question.
-
Engineered Reporter Cell Lines: HEK293 cells stably expressing human RARβ and a RARE-driven luciferase reporter are ideal for quantifying agonist activity.[6][7]
-
Endogenous RARβ Expression: Human Retinal Pigment Epithelial (HRPE) cells express RARβ endogenously.[6] F9 teratocarcinoma cells are also a well-established model for studying RARβ-mediated differentiation.[8]
-
Cancer Cell Lines: The relevance of RARβ signaling in various cancers suggests that cell lines from lung, breast, or prostate tumors could be suitable models, though RARβ expression should be confirmed.
Quantitative Data Summary
The following table summarizes the binding affinities of BMS-641 and other common retinoids for the three RAR isoforms.
| Compound | Target Receptor | Binding Affinity (Kd, nM) | Selectivity Profile |
| BMS-641 | RARβ | 2.5 | Highly selective for RARβ [1][2] |
| RARα | 225 | ~90-fold less than RARβ[1][2] | |
| RARγ | 223 | ~89-fold less than RARβ[1][2] | |
| All-trans Retinoic Acid (ATRA) | RARα | 4 | Pan-agonist[9] |
| RARβ | 5 | Pan-agonist[9] | |
| RARγ | 2 | Pan-agonist[9] | |
| TTNPB | RARα | 5.1 | Pan-agonist[1] |
| RARβ | 4.5 | Pan-agonist[1] | |
| RARγ | 9.3 | Pan-agonist[1] |
Experimental Protocols
Protocol 1: RARβ Luciferase Reporter Gene Assay
This protocol is for quantifying the agonist activity of BMS-641 using a HEK293 cell line stably expressing human RARβ and a RARE-luciferase reporter.
Materials:
-
RARβ Reporter HEK293 Cell Line (e.g., from BPS Bioscience)
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and selection antibiotics)
-
Assay Medium (e.g., Phenol red-free DMEM with 10% charcoal-stripped FBS)[10]
-
BMS-641 stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[10]
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to the assay, switch the cells to Assay Medium. On the day of the assay, harvest the cells and seed approximately 30,000 cells in 90 µL of Assay Medium into each well of a 96-well plate.[6]
-
Compound Preparation: Prepare a serial dilution of BMS-641 in Assay Medium at concentrations 10-fold higher than the desired final concentrations (e.g., 10 nM to 10 µM). Also, prepare a vehicle control using Assay Medium with the same final DMSO concentration (e.g., 0.5% DMSO).[6]
-
Cell Treatment: Add 10 µL of the diluted BMS-641 or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.[6][10]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[6][10]
-
Lysis and Signal Detection: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.[10]
-
Measurement: Gently agitate the plate for approximately 10-15 minutes at room temperature to ensure complete cell lysis.[6][10] Measure the luminescence using a luminometer.
Protocol 2: Quantitative PCR (qPCR) for RARβ Target Gene Expression
This protocol describes how to measure changes in the expression of RARβ target genes following treatment with BMS-641.
Materials:
-
Chosen cell line (e.g., HRPE or F9 cells)
-
BMS-641
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., RARB, c-MYC, GATA6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of BMS-641 (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well optical plate. Each reaction (e.g., 10 µL final volume) should contain 25 ng of cDNA template, 1X SYBR Green Master Mix, and 150 nM of each forward and reverse primer.[11] Run each sample in triplicate.
-
qPCR Program: Use a standard three-stage PCR program: an initial activation step (e.g., 50°C for 2 min), a pre-soak (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).[5]
-
Data Analysis: Perform a melting curve analysis to confirm the specificity of the PCR product.[12] Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Example Human qPCR Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source |
| RARB | GGTTTCACTGGCTTGACCATCG | CCGTCTGAGAAAGTCATGGTGTC | [5] |
| c-MYC | (Sequences available from vendors) | (Sequences available from vendors) | [13] |
| GATA6 | (Validated sequences should be used) | (Validated sequences should be used) | [14] |
| GAPDH | (Validated sequences should be used) | (Validated sequences should be used) | [15] |
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.de [promega.de]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. An integrative analysis reveals functional targets of GATA6 transcriptional regulation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Bms641 insolubility in aqueous media
Welcome to the technical support center for BMS-641. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of BMS-641, with a specific focus on addressing its limited solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I've received BMS-641 as a solid, and it won't dissolve in my aqueous buffer. What should I do first?
A1: BMS-641 is a hydrophobic molecule with low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization due to its strong solvating power for many organic compounds.[1] From this stock solution, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects on your biological system.[1]
Q2: My BMS-641 precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is causing this and how can I prevent it?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. It occurs because the compound, which is stable in the organic solvent, becomes supersaturated and crashes out when introduced to the aqueous environment. To prevent this, consider the following strategies:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of BMS-641 in your assay.
-
Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. Never add the aqueous buffer to the DMSO stock.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your aqueous buffer can increase the solubility of BMS-641.[2][][4]
-
Employ Excipients: Solubilizing agents like cyclodextrins or non-ionic surfactants can be used to encapsulate or form micelles around the BMS-641 molecule, enhancing its aqueous solubility.[1][5][6]
Q3: What are the best practices for preparing and storing BMS-641 stock solutions?
A3: To ensure the integrity and longevity of your BMS-641 stock solutions, follow these guidelines:
-
Use High-Purity Solvents: Always use anhydrous, high-purity DMSO or other organic solvents to prepare your stock solutions.
-
Accurate Weighing and Calculation: Use a calibrated balance to weigh the compound and calculate the required solvent volume for your desired stock concentration.
-
Proper Dissolution Technique: Vortex the solution thoroughly. If needed, gentle warming (e.g., 37°C) or sonication can aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Storage Conditions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with BMS-641.
Initial Solubility Assessment
Before proceeding with complex formulations, it's essential to determine the kinetic solubility of BMS-641 in your specific aqueous medium. This can be achieved through methods like nephelometry or shake-flask analysis followed by UV-Vis or LC-MS/MS detection.[7][8][9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing BMS-641 insolubility:
Caption: A logical workflow for troubleshooting BMS-641 insolubility.
Solubilization Strategies
If direct dilution of the DMSO stock is unsuccessful, the following strategies can be employed. The choice of method will depend on the experimental system and the required concentration of BMS-641.
The addition of a co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[2][][4]
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-10% (v/v) | Can have biological effects at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1-20% (v/v) | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol | 1-20% (v/v) | Another common co-solvent with a good safety profile. |
Excipients can enhance solubility through various mechanisms, such as forming inclusion complexes or micelles.[1][5][6]
| Excipient | Type | Typical Concentration Range | Mechanism |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1-10% (w/v) | Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[1][5] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclodextrin | 1-10% (w/v) | Similar to HP-β-CD with potentially higher solubility enhancement. |
| Tween® 20/80 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Forms micelles that solubilize the hydrophobic drug. |
| Triton™ X-100 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Similar to Tween surfactants. |
For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[][10][11] BMS-641 is a carboxylic acid, making it a weak acid. Therefore, increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
| Compound Type | pH Adjustment Strategy | Rationale |
| Weakly Acidic (like BMS-641) | Increase pH (above pKa) | Promotes formation of the more soluble ionized form. |
| Weakly Basic | Decrease pH (below pKa) | Promotes formation of the more soluble ionized form. |
Experimental Protocols
Protocol 1: Preparation of a BMS-641 Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of BMS-641 in DMSO.
Materials:
-
BMS-641 (MW: 414.92 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate the mass of BMS-641 required. For 1 mL of a 10 mM stock solution: 10 mmol/L * 1 L/1000 mL * 1 mL * 414.92 g/mol = 0.0041492 g = 4.15 mg.
-
Weigh out the calculated amount of BMS-641 and place it in a suitable vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
Protocol 2: Formulation of BMS-641 using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mM solution of BMS-641 in an aqueous buffer containing 10% HP-β-CD.
Materials:
-
BMS-641
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in the aqueous buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved.
-
Weigh the appropriate amount of BMS-641 to achieve a final concentration of 1 mM.
-
Add the BMS-641 powder to the 10% HP-β-CD solution.
-
Vortex vigorously and then stir the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Visually inspect the solution for clarity. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.
Formulation Preparation Workflow
Caption: Workflow for preparing a BMS-641 formulation with an excipient.
BMS-641 Mechanism of Action: RARβ Signaling Pathway
BMS-641 is a selective agonist for the Retinoic Acid Receptor Beta (RARβ). RARs are nuclear receptors that function as ligand-activated transcription factors. The simplified signaling pathway is as follows:
Caption: Simplified signaling pathway of BMS-641 via RARβ activation.
Upon entering the cell and nucleus, BMS-641 binds to RARβ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[12][13] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[14][15] This can lead to various cellular responses, including inhibition of cell growth and induction of cell differentiation.[14]
References
- 1. alzet.com [alzet.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. PH correction: Significance and symbolism [wisdomlib.org]
- 12. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinoic acid receptor structures: the journey from single domains to full-length complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Bms641 Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for Bms641. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and investigating potential off-target effects of this compound, a selective Retinoic Acid Receptor Beta (RARβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule that acts as a selective agonist for the Retinoic Acid Receptor Beta (RARβ), a type of nuclear receptor.[1] Upon binding, it activates the receptor, which then modulates the transcription of target genes. RARβ is known to play a role in cellular differentiation, proliferation, and apoptosis, and is considered a tumor suppressor gene.[2][3]
Q2: What is the known selectivity profile of this compound?
This compound exhibits high selectivity for RARβ over the other two RAR isoforms, RARα and RARγ. The binding affinity has been quantified and is summarized in the table below.
Q3: What are "off-target" effects in the context of this compound?
Off-target effects are physiological or cellular responses caused by this compound binding to and modulating the activity of proteins other than its intended target, RARβ. These interactions can lead to unintended biological consequences, which may complicate the interpretation of experimental results. It's also important to distinguish true off-target effects from unexpected "on-target" effects, which are previously uncharacterized consequences of RARβ activation.
Q4: I am observing a phenotype that is not consistent with the known functions of RARβ. Could this be an off-target effect?
It is possible. If the observed cellular phenotype does not align with the established roles of RARβ signaling, it warrants an investigation into potential off-target effects. This guide provides troubleshooting workflows and experimental protocols to help you address this.
Q5: How can I minimize the risk of off-target effects in my experiments?
Using the lowest effective concentration of this compound that elicits the desired on-target effect is a crucial first step. Additionally, employing orthogonal approaches to validate your findings, such as using another RARβ agonist with a different chemical structure or using genetic methods like siRNA to modulate RARβ expression, can help confirm that the observed effect is on-target.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity at expected effective concentrations. | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a cell viability assay (e.g., MTT, trypan blue) across a range of concentrations. 3. Investigate markers of apoptosis or necrosis (e.g., caspase activation, Annexin V staining). |
| Observed phenotype is inconsistent with published RARβ functions. | 1. Off-target activity. 2. Novel on-target RARβ signaling in your specific cell type. | 1. Validate the effect with a structurally different RARβ agonist. 2. Use siRNA or shRNA to knock down RARβ and see if the phenotype is rescued. 3. Perform a rescue experiment by overexpressing RARβ. |
| Inconsistent results between different experimental batches. | 1. Compound degradation. 2. Variability in cell culture conditions. | 1. Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term).[1] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Standardize cell passage number and culture conditions. |
Data Presentation
This compound Binding Affinity for Retinoic Acid Receptors
| Receptor Subtype | Binding Affinity (Kd) | Selectivity vs. RARβ |
| RARβ | 2.5 nM[1] | - |
| RARα | 225 nM[1] | 90-fold lower |
| RARγ | 223 nM[1] | 89.2-fold lower |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using qPCR
Objective: To confirm that this compound is activating its intended target, RARβ, by measuring the expression of a known RARβ target gene.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a known RARβ target gene (e.g., CYP26A1, HOXA1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in target gene expression for each this compound concentration compared to the vehicle control. A dose-dependent increase in the target gene expression would indicate on-target activity.
Protocol 2: Off-Target Profiling using Proteome-wide Analysis
Objective: To identify potential off-target proteins of this compound in an unbiased manner.
Methodology:
-
Affinity-Based Protein Profiling:
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Synthesize a biotinylated or otherwise tagged version of this compound.
-
Incubate the tagged this compound with cell lysate.
-
Use streptavidin-coated beads to pull down the tagged compound along with any interacting proteins.
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Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Thermal Proteome Profiling (TPP):
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Collect the soluble protein fraction at each temperature.
-
Analyze the protein abundance in each fraction by mass spectrometry. Off-target proteins will often show a shift in their thermal stability upon binding to this compound.
-
-
Data Analysis: Identified proteins that consistently interact with this compound across replicates are considered potential off-targets and require further validation.
Visualizations
Caption: On-Target RARβ Signaling Pathway for this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Retinoic acid receptor beta mediates the growth-inhibitory effect of retinoic acid by promoting apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
BMS-641 Technical Support Center: Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-641 in cytotoxicity and cell viability experiments. As a selective retinoic acid receptor beta (RARβ) agonist, the effects of BMS-641 on cell viability are expected to be cell-type specific and dependent on the expression and activity of RARβ.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of BMS-641 on cell viability?
A1: BMS-641 is a selective RARβ agonist. Retinoid signaling pathways are known to be involved in cell differentiation, proliferation, and apoptosis. Therefore, the effect of BMS-641 on cell viability is highly dependent on the cell type and its specific RARβ signaling context. In some cancer cell lines, activation of RARβ has been associated with growth inhibition and apoptosis, suggesting that BMS-641 may reduce cell viability. However, in other cell types, its effects could be different. It is crucial to empirically determine the effect of BMS-641 on your specific cell line of interest.
Q2: I am not observing any cytotoxicity with BMS-641 in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect:
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Low or absent RARβ expression: The target of BMS-641, RARβ, may not be expressed at sufficient levels in your cell line. We recommend performing qPCR or Western blot to confirm RARβ expression.
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Suboptimal concentration range: The effective concentration of BMS-641 may be higher than the range you have tested. A broad dose-response experiment is recommended, for instance, from 1 nM to 100 µM.
-
Insufficient treatment duration: The effects of RARβ agonists on cell viability may require longer incubation times to manifest. Consider extending the treatment duration (e.g., 24, 48, 72 hours or longer).
-
Cell line resistance: Your chosen cell line may have intrinsic resistance mechanisms to retinoid-induced apoptosis or growth inhibition.
Q3: What is a suitable starting concentration range for BMS-641 in a cell viability assay?
A3: Based on the high affinity of BMS-641 for RARβ (Kd = 2.5 nM), we recommend starting with a broad concentration range. A logarithmic dilution series from 1 nM to 100 µM is a good starting point to capture the full dose-response curve.
Q4: Can I combine BMS-641 with other anti-cancer agents?
A4: Yes, synergistic effects have been observed with other RARβ agonists when combined with chemotherapeutic agents in certain cancer cell lines. A checkerboard assay design can be employed to assess for synergistic, additive, or antagonistic effects with other drugs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation | Visually inspect the wells after adding BMS-641 for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration. | |
| No dose-dependent effect observed | See FAQ Q2 | Refer to the suggestions in A2 of the FAQ section. |
| Inactive compound | Ensure proper storage of the BMS-641 stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Perform a quality control check if possible. | |
| High background signal in control wells | Contamination (bacterial or fungal) | Inspect the cell culture for any signs of contamination. Use fresh, sterile reagents and maintain aseptic techniques. |
| Assay reagent interference | Run a control with media and the assay reagent alone to check for any background signal. | |
| Unexpected increase in cell viability at high concentrations | Compound properties | Some compounds can have fluorescent or colorimetric properties that interfere with certain assays (e.g., MTT, resazurin). Run a compound-only control to assess for interference. |
| Off-target effects | At very high concentrations, off-target effects may lead to unexpected cellular responses. Correlate viability data with morphological changes observed under a microscope. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
BMS-641
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-641 in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BMS-641. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
BMS-641
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of BMS-641 for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
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Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
Visualizations
Technical Support Center: Minimizing Variability in BMS-641 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the novel Retinoic Acid Receptor (RAR) agonist, BMS-641.
Frequently Asked Questions (FAQs)
Q1: What is BMS-641 and what is its mechanism of action?
A1: BMS-641 is a small molecule Retinoic Acid Receptor (RAR) agonist.[1] Its mechanism of action involves binding to and activating RARs, which are nuclear receptors that function as transcription factors to regulate gene expression. This can lead to various cellular responses, including differentiation and apoptosis.
Q2: What are the most common sources of variability in cell-based assays using BMS-641?
A2: The most common sources of variability in cell-based assays are multifaceted and can be broadly categorized as biological, procedural, and environmental. Key factors include:
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Cell Health and Handling: Cell viability, passage number, and confluency can significantly impact results.[2][3] Inconsistent cell handling, such as rough pipetting or over-trypsinization, can also introduce variability.[2]
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Reagent Consistency: Variations in media, serum, and supplement lot numbers can alter cellular responses.[2] The stability of BMS-641 in your specific experimental conditions should also be considered.[4]
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Assay Conditions: Inconsistent cell seeding density, incubation times, and temperature can all contribute to variability.[2][5]
Q3: How can I ensure my cell culture conditions are optimal and consistent?
A3: To maintain optimal and consistent cell culture conditions, it is crucial to:
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Use Healthy Cells: Always use cells that are healthy and in the logarithmic growth phase.[8] Avoid using cells that have been in continuous culture for extended periods to prevent genetic and phenotypic drift.[2]
-
Monitor for Contamination: Regularly check for microbial contamination, which can significantly impact cell health and experimental outcomes.[2]
-
Maintain a Consistent Environment: Ensure the cell culture incubator has stable temperature and CO2 levels.[2]
Troubleshooting Guides
Issue 1: High variability in IC50 values for BMS-641 across experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay.[2][5] Perform a cell titration experiment to determine the optimal cell number that gives a robust assay window. | Consistent cell numbers will lead to more reproducible assay signals and less variability in IC50 values. |
| Variable Cell Health | Do not use cells that are over-confluent.[2] Ensure cells are in the log growth phase when setting up the experiment.[8] Standardize the passaging protocol. | Healthier, more uniform cell populations will respond more consistently to the compound. |
| Reagent Lot-to-Lot Variability | Record lot numbers for all reagents, especially serum.[2] If possible, purchase a large single lot of serum and other critical reagents for a series of experiments. | Minimizing lot-to-lot variation will reduce a significant source of external variability. |
| Compound Instability | Verify the stability of BMS-641 in your cell culture media under experimental conditions (e.g., 37°C for 24-72 hours).[4] | Ensures that the observed effects are due to the active compound and not its degradation products. |
Issue 2: Inconsistent or non-reproducible phenotypic effects of BMS-641.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Heterogeneity | If using a polyclonal cell line, consider subcloning to generate a more homogeneous population. Perform regular cell line authentication. | A more uniform cell population will exhibit a more consistent response to BMS-641. |
| "Edge Effects" in Assay Plates | Avoid using the outer wells of 96- or 384-well plates, as these are more prone to evaporation and temperature fluctuations.[6] Fill the outer wells with media or PBS to create a humidity barrier. | Reduced variability between replicate wells and more reliable data. |
| Inconsistent Incubation Times | Use a calibrated timer and standardize all incubation steps precisely. For longer incubations, be mindful of evaporation.[8] | Consistent timing ensures that the cellular response is measured at the same point in the biological process across experiments. |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated.[6] When preparing serial dilutions, change pipette tips for each dilution step. Use reverse pipetting for viscous solutions. | Accurate and precise liquid handling will reduce variability in compound concentrations and cell numbers. |
Quantitative Data on Experimental Variability
The following tables provide hypothetical data to illustrate how different experimental parameters can influence the IC50 of BMS-641 in a cell viability assay.
Table 1: Effect of Cell Seeding Density on BMS-641 IC50
| Seeding Density (cells/well) | BMS-641 IC50 (nM) | Standard Deviation (nM) |
| 2,500 | 55.2 | 5.1 |
| 5,000 | 58.9 | 4.7 |
| 10,000 | 85.1 | 15.3 |
| 20,000 | 120.4 | 25.8 |
This table illustrates that as cell density increases, the apparent IC50 of BMS-641 can shift, and the variability can increase significantly.
Table 2: Effect of Serum Concentration on BMS-641 IC50
| Fetal Bovine Serum (%) | BMS-641 IC50 (nM) | Standard Deviation (nM) |
| 1% | 25.6 | 3.2 |
| 5% | 58.9 | 4.7 |
| 10% | 98.2 | 9.1 |
| 20% | 155.7 | 18.4 |
This table demonstrates the potential for serum components to interfere with compound activity, leading to shifts in IC50 values.
Detailed Experimental Protocol: Cell Viability Assay
This protocol outlines a standard method for determining the effect of BMS-641 on the viability of an adherent cancer cell line using a commercially available ATP-based luminescence assay.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability assessment. Ensure viability is >95%.
-
Dilute cells to the optimized seeding density in pre-warmed complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate. Avoid the outer wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of BMS-641 in DMSO.
-
Perform a serial dilution of the BMS-641 stock solution in complete growth medium to create a range of treatment concentrations (e.g., 1 nM to 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of BMS-641. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plate and the luminescence assay reagent to room temperature.
-
Add 100 µL of the luminescence reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the BMS-641 concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for BMS-641, a RAR agonist.
Caption: Workflow for a cell-based viability assay with BMS-641.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. biocompare.com [biocompare.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. selectscience.net [selectscience.net]
- 6. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. sptlabtech.com [sptlabtech.com]
- 8. marinbio.com [marinbio.com]
Bms641 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential degradation of BMS-641. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing BMS-641?
For optimal stability, BMS-641 should be stored under specific temperature conditions. Unopened vials of solid BMS-641 should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Stock solutions of BMS-641 have different storage requirements. For extended stability, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months.[2] For shorter periods, storage at -20°C is viable for up to 1 month.[2]
2. How should I prepare a stock solution of BMS-641?
BMS-641 is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in a sufficient volume of DMSO to achieve the desired concentration. Ensure the solution is clear and homogenous before use.
3. Is BMS-641 stable during shipping?
Yes, BMS-641 is considered stable for a few weeks during standard shipping conditions at ambient temperatures.[1]
4. What are the known degradation pathways for BMS-641?
Currently, there is no publicly available information detailing the specific degradation pathways or degradation products of BMS-641. As with many complex organic molecules, it may be susceptible to degradation under harsh conditions such as strong acids, bases, excessive heat, or prolonged exposure to light. It is recommended to handle the compound in a controlled laboratory environment.
5. What are the necessary handling precautions for BMS-641?
Due to the absence of a specific Safety Data Sheet (SDS), it is crucial to handle BMS-641 with the standard precautions for a chemical compound of unknown toxicity. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guides
Problem: Precipitate observed in the BMS-641 stock solution after thawing.
-
Possible Cause: The compound may have come out of solution at lower temperatures.
-
Solution: Gently warm the vial in a water bath and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before use in experiments.
Problem: Inconsistent experimental results using BMS-641.
-
Possible Cause 1: Improper storage. Storing stock solutions at -20°C for longer than one month or at -80°C for longer than six months may lead to degradation and reduced activity.[2]
-
Solution 1: Prepare fresh stock solutions from solid compound if the storage period has been exceeded. Always adhere to the recommended storage conditions.
-
Possible Cause 2: Multiple freeze-thaw cycles. Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.
-
Solution 2: Aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.
Data Presentation
Table 1: BMS-641 Storage and Stability
| Condition | Storage Temperature | Duration of Stability | Citation |
| Solid (Short-term) | 0 - 4°C | Days to Weeks | [1] |
| Solid (Long-term) | -20°C | Months to Years | [1] |
| Stock Solution | -20°C | Up to 1 month | [2] |
| Stock Solution | -80°C | Up to 6 months | [2] |
| Shipping | Ambient | A few weeks | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BMS-641 Stock Solution in DMSO
-
Materials:
-
BMS-641 (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of solid BMS-641 to equilibrate to room temperature before opening.
-
Weigh the desired amount of BMS-641 using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of BMS-641 is 414.93 g/mol .
-
Add the calculated volume of DMSO to the vial containing the solid BMS-641.
-
Vortex the solution until the solid is completely dissolved and the solution is clear.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
-
Visualizations
References
Bms641 half-life in cell culture medium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BMS-641988 in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with BMS-641988 in a cell culture setting.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected drug efficacy | Degradation of BMS-641988 in cell culture medium. The compound may be unstable at 37°C in an aqueous environment. Components of the media or serum (e.g., enzymes) could be degrading the compound.[1][2] | Perform a stability study of BMS-641988 in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C over a time course and measuring its concentration at different time points using HPLC-MS.[2] Consider preparing fresh drug solutions for each experiment. |
| Binding to plasticware or serum proteins. Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration.[2][3] Binding to proteins in fetal bovine serum (FBS) can also limit the availability of the free compound.[1][4] | Use low-protein-binding plates and pipette tips. To assess non-specific binding, include a control group with no cells.[2] You can also test the effect of varying serum concentrations on the compound's activity.[4] | |
| Cellular uptake and metabolism. The cells themselves may be actively taking up and metabolizing BMS-641988.[5] | Analyze cell lysates to determine the intracellular concentration of the compound.[2] | |
| High variability between experimental replicates | Inconsistent sample handling. Variations in incubation times, pipetting techniques, or cell densities can lead to inconsistent results. | Ensure standardized protocols are followed for all replicates. This includes precise timing for drug addition and sample collection. |
| Incomplete solubilization of the compound. BMS-641988 may not be fully dissolved in the stock solution or the final culture medium, leading to inaccurate dosing. | Confirm the complete dissolution of the compound in the stock solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitates. | |
| Unexpected cellular effects or toxicity | Off-target effects. In addition to its primary target, the androgen receptor, BMS-641988 has been noted to have other activities, such as being a negative allosteric modulator of the GABAA receptor.[5] | Review the literature for any known off-target effects of BMS-641988. Include appropriate controls to distinguish between on-target and off-target effects. |
| Solvent toxicity. High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells.[1] | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of BMS-641988 in cell culture medium?
A1: The specific half-life of BMS-641988 in cell culture medium has not been publicly documented. The stability of a small molecule in cell culture is highly dependent on the specific conditions, including the type of medium, the presence and concentration of serum, and the cell line being used.[1][2] It is recommended to experimentally determine the stability of BMS-641988 under your specific experimental conditions.
Q2: How should I prepare and store BMS-641988 stock solutions?
A2: BMS-641988 stock solutions are typically prepared in a solvent like DMSO. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the mechanism of action of BMS-641988?
A3: BMS-641988 is a nonsteroidal antiandrogen.[5] It functions as a potent competitive antagonist of the androgen receptor (AR).[5][7] By binding to the AR, it prevents androgens from activating the receptor. This inhibits the translocation of the AR to the nucleus and subsequent androgen-dependent gene expression, which can lead to the inhibition of cell growth in AR-expressing cells.[7][8][9]
Q4: Are there any known metabolites of BMS-641988 that I should be aware of?
A4: Yes, BMS-641988 is metabolized by the enzyme CYP3A4 into BMS-570511. This metabolite is then further reduced to BMS-501949. Importantly, all three compounds (BMS-641988, BMS-570511, and BMS-501949) exhibit similar antiandrogenic activity.[5]
Experimental Protocol: Determining the Stability of BMS-641988 in Cell Culture Medium
This protocol outlines a general method for assessing the stability of BMS-641988 in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
BMS-641988
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Internal standard (a stable, structurally similar compound not present in the samples)
-
96-well plates (low-protein-binding recommended)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of BMS-641988 in DMSO.
-
Create a series of calibration standards by spiking known concentrations of BMS-641988 and a fixed concentration of the internal standard into the cell culture medium.
-
-
Sample Preparation and Incubation:
-
Spike BMS-641988 into pre-warmed cell culture medium in multiple wells of a 96-well plate to achieve the desired final concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
At each time point, take an aliquot of the medium.
-
Add a fixed concentration of the internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Use a suitable gradient to separate BMS-641988 from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of BMS-641988 and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of BMS-641988 to the internal standard for each sample.
-
Use the standard curve to determine the concentration of BMS-641988 at each time point.
-
Plot the concentration of BMS-641988 versus time to determine its stability profile and calculate the half-life.
-
Visualization
Caption: Androgen Receptor Signaling and BMS-641988 Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BMS-641988 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding precipitation of Bms641 in experiments
Welcome to the technical support center for Bms-777607. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists avoid common pitfalls, such as precipitation, during their experiments.
Troubleshooting Guide: Avoiding Bms-777607 Precipitation
Precipitation of Bms-777607 in aqueous solutions is a common issue that can significantly impact experimental outcomes. The following Q&A guide addresses specific problems and provides actionable solutions.
Question 1: My Bms-777607 precipitated out of solution after I diluted my DMSO stock in aqueous media. How can I prevent this?
Answer: This is a frequent challenge due to the low aqueous solubility of Bms-777607.[1][2] Here are several steps you can take to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the DMSO tolerance of your specific cell line or assay system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous media. This gradual decrease in concentration can help keep the compound in solution.
-
Working Stock Concentration: Prepare an intermediate working stock at a lower concentration in DMSO before the final dilution into your aqueous media.
-
Temperature: Perform dilutions at room temperature or 37°C. Warming the tube at 37°C for about 10 minutes can aid in dissolution.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the stock solvent and potentially in the final aqueous solution.[1][3]
-
Fresh Solutions: Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions of Bms-777607.
Question 2: I'm seeing precipitation in my cell culture media after adding Bms-777607. What should I do?
Answer: Precipitation in cell culture media can be cytotoxic and will lead to inaccurate experimental results. Consider the following:
-
Media Components: Serum proteins in the media can sometimes interact with small molecules and cause precipitation. Try reducing the serum concentration if your experimental design allows.
-
Final Compound Concentration: High concentrations of Bms-777607 are more prone to precipitation. While effective concentrations in vitro have been reported around 10 µM to 12.5 µM, it is crucial to determine the optimal, non-precipitating concentration for your specific cell line and media combination.[1][4]
-
Method of Addition: When adding the compound to your culture plates, add the final diluted solution dropwise while gently swirling the plate to ensure rapid and even distribution.
Question 3: Can I prepare a concentrated aqueous stock solution of Bms-777607?
Answer: No, Bms-777607 is insoluble in water and ethanol.[1][2] It is highly recommended to prepare high-concentration stock solutions in 100% DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Bms-777607 stock solutions?
A1: The recommended solvent is 100% DMSO. Bms-777607 is soluble in DMSO at concentrations greater than 10 mM.[1] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5]
Q2: How should I store my Bms-777607 stock solution?
A2: Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[1][3][6]
Q3: What are typical working concentrations for in vitro experiments?
A3: In vitro working concentrations can vary depending on the cell line and assay. Published studies have used concentrations in the range of 0.1 µM to 12.5 µM.[4][5][6] It is always best to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: Are there established formulations for in vivo studies?
A4: Yes, for in vivo experiments, specific formulations are required to maintain solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3][6] Another option reported is a mixture of DMSO and corn oil.[3]
Data Presentation
Table 1: Solubility of Bms-777607
| Solvent | Solubility | Reference |
| DMSO | > 10 mM | [1] |
| DMSO | ≥ 25.65 mg/mL | [1] |
| DMSO | 83.33 mg/mL (162.47 mM) | [3] |
| DMSO | 40 mg/mL | [2] |
| DMSO | 100 mg/mL (194.97 mM) | [5] |
| Water | Insoluble | [1][2] |
| Ethanol | Insoluble | [1][2] |
Table 2: Example Formulations for In Vivo Experiments
| Formulation Components | Ratio | Final Compound Concentration | Reference |
| DMSO, PEG300, Tween-80, Saline | 10:40:5:45 | ≥ 2.5 mg/mL | [3] |
| DMSO, SBE-β-CD in saline | 10:90 | ≥ 2.5 mg/mL | [3] |
| DMSO, Corn oil | 10:90 | ≥ 2.5 mg/mL | [3] |
| DMSO, PEG300 | Not specified | 30-100 mg/kg body weight | [4] |
Experimental Protocols
Protocol 1: Preparation of Bms-777607 Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of Bms-777607 powder (Molecular Weight: 512.89 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Solubilization: To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath.[1][3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of Bms-777607 for In Vitro Cell-Based Assays
-
Thaw Stock: Thaw a vial of the 10 mM Bms-777607 DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.
-
Final Dilution: Serially dilute the stock or intermediate solution into your pre-warmed cell culture media to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).
-
Application: Add the final diluted Bms-777607 solution to your cell cultures and gently mix.
Visualizations
Caption: A flowchart illustrating the recommended workflow for preparing and using Bms-777607 in in vitro experiments.
Caption: A logical flowchart to guide troubleshooting efforts when Bms-777607 precipitation is observed.
Caption: A simplified diagram showing the inhibition of the c-Met signaling pathway by Bms-777607.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating BMS641 Activation of the RARβ Pathway: A Comparative Guide
This guide provides a comprehensive comparison of BMS641 with other Retinoic Acid Receptor Beta (RARβ) agonists, supported by experimental data and detailed protocols for validation. It is intended for researchers, scientists, and drug development professionals working on RARβ-targeted therapies.
Comparative Analysis of RARβ Agonists
This compound is a selective RARβ agonist.[1][2] Its performance is best understood in comparison to other well-characterized RAR agonists. The following table summarizes key quantitative data from in vitro studies.
| Compound | Type | RARβ EC50 (nM) | Maximal Activation vs. TTNPB | Selectivity | Reference |
| This compound | Partial Agonist | ~10 | ~50% | RARβ selective | [3] |
| All-trans-Retinoic Acid (ATRA) | Pan-Agonist | 9 | Full | Pan-RAR | [4] |
| TTNPB | Pan-Agonist | ~1 | 100% (Reference) | Pan-RAR | [3][5] |
| BMS453 | Partial Agonist | Not specified | Partial | RARβ selective | [3] |
| BMS948 | Full Agonist | ~100 | Full | RARβ selective | [3][6][7] |
| Adapalene | Agonist | 2.3 | Not specified | RARβ/γ selective | [1] |
Note: EC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Visualizing the RARβ Signaling Pathway
The following diagram illustrates the canonical signaling pathway for Retinoic Acid Receptors, including RARβ.
Caption: RARβ Signaling Pathway.
Experimental Protocols for Validation
To validate the activation of the RARβ pathway by this compound, a series of in vitro experiments are typically performed. Below are detailed protocols for key assays.
Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate a reporter gene under the control of a Retinoic Acid Response Element (RARE).
a. Materials:
-
HeLa or other suitable mammalian cells
-
Expression vector for human RARβ
-
Luciferase reporter plasmid with a RARE promoter (e.g., (RARE)3x-tk-Luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Luciferase Assay System (e.g., Promega E1500)
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other agonists. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer.
-
Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This method measures the change in mRNA levels of known RARβ target genes upon treatment with this compound.
a. Materials:
-
Cells expressing RARβ
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for RARβ target genes (e.g., RARB, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
b. Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at its EC50 concentration for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
Western Blotting for Protein Expression
This technique is used to detect changes in the protein levels of RARβ or its downstream targets.
a. Materials:
-
Cells and treatment compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RARβ and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control.
Experimental and Logical Workflows
The following diagrams outline a typical experimental workflow for validating this compound and a logical comparison with other compounds.
Caption: Experimental Workflow.
Caption: Logical Comparison of Agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple factors contribute to the toxicity of the aromatic retinoid TTNPB (Ro 13-7410): interactions with the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist | PLOS One [journals.plos.org]
- 7. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS641 and All-Trans Retinoic Acid (ATRA) in Research
In the landscape of retinoid research, the choice between a pan-agonist like all-trans retinoic acid (ATRA) and a receptor-selective agonist such as BMS641 is critical for dissecting specific biological pathways and developing targeted therapeutics. This guide provides an objective comparison of this compound, a potent and selective retinoic acid receptor gamma (RARγ) agonist, and ATRA, a pan-agonist for all three RAR isotypes (α, β, and γ). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Molecular Profile and Receptor Selectivity
The fundamental difference between this compound (also referred to in literature as BMS-961) and ATRA lies in their affinity for the three retinoic acid receptor (RAR) isotypes. ATRA, the endogenous ligand for RARs, demonstrates broad activity across all three isotypes. In contrast, this compound exhibits high selectivity for RARγ, making it a valuable tool for investigating the specific roles of this receptor subtype.
Table 1: Receptor Activation Potency (EC50/ED50 nM)
| Compound | RARα | RARβ | RARγ | Reference |
| This compound (BMS-961) | No Activity | 1000 | 30 | [1][2] |
| All-Trans Retinoic Acid (ATRA) | 4 | 5 | 2 | [3][4] |
EC50 (half maximal effective concentration) and ED50 (half maximal effective dose) values represent the concentration of the agonist that produces 50% of the maximal possible effect.
This stark difference in receptor selectivity is the primary determinant of their distinct biological effects and research applications.
Signaling Pathways and Mechanism of Action
Both this compound and ATRA exert their effects by binding to RARs, which are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
The key distinction in their signaling pathways arises from their receptor selectivity. ATRA, as a pan-agonist, will activate RARα, RARβ, and RARγ, leading to a broad transcriptional response. This compound, on the other hand, will primarily activate RARγ-mediated gene transcription. This allows researchers to isolate and study the specific downstream effects of RARγ activation.
Figure 1: Simplified RAR signaling pathway for ATRA and this compound.
Comparative Efficacy in Research Applications
The differential receptor selectivity of this compound and ATRA translates to distinct outcomes in various biological systems.
Cancer Research: Head and Neck Squamous Cell Carcinoma (HNSCC)
In the context of HNSCC, the choice between a pan-agonist and a selective agonist can lead to different therapeutic outcomes. One study investigated the effects of various RAR agonists on the growth of HNSCC cell lines.
Table 2: Growth Inhibition of HNSCC Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (BMS-961) | Multiple HNSCC lines | Cell Proliferation Assay | Growth Inhibition | No significant growth inhibition | [5] |
| All-Trans Retinoic Acid (ATRA) | Multiple HNSCC lines | Cell Proliferation Assay | Growth Inhibition | Concentration-dependent growth inhibition | [5] |
Experimental Protocol: Growth Inhibition Assay
-
Cell Lines: A panel of human HNSCC cell lines was used.
-
Treatment: Cells were exposed to increasing concentrations of this compound or ATRA for 6 days.
-
Assay: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or resazurin (B115843) reduction assay).
-
Data Analysis: The concentration-dependent effect on cell growth was determined and compared between the two compounds.
These findings suggest that in HNSCC, RARα and/or RARβ activation by ATRA is likely responsible for the observed growth-inhibitory effects, and that selective activation of RARγ by this compound is not sufficient to elicit the same response.
Developmental Biology: Chondrogenesis
Retinoids are known to play a crucial role in limb development and chondrogenesis (cartilage formation). Studies comparing this compound and ATRA have shed light on the specific role of RARγ in these processes.
Table 3: Effects on Chondrogenesis in Murine Limb Bud Culture
| Compound | Concentration | Effect on Cartilage Elements | Gene Expression Changes (Upregulation) | Reference |
| This compound (BMS-961) | 0.01 or 0.1 µM | Reductive effects on chondrogenesis | Mgp, Gdf10 | [6] |
| All-Trans Retinoic Acid (ATRA) | 0.1 or 1.0 µM | Reductive effects on chondrogenesis | Mgp, Gdf10 | [6] |
Experimental Protocol: Murine Limb Bud Culture
-
Model System: Forelimbs from E12.5 CD-1 mouse embryos were cultured.
-
Treatment: Limb buds were cultured for 6 days in the presence of this compound or ATRA at the specified concentrations.
-
Morphological Assessment: The development of cartilage elements was assessed.
-
Gene Expression Analysis: After 3 hours of treatment, RNA was extracted and hybridized to osteogenesis-focused microarrays. Real-time PCR and whole-mount in situ hybridization were used to validate changes in specific genes like Matrix GLA protein (Mgp) and Growth differentiation factor-10 (Gdf10).
In this model, both the pan-agonist ATRA and the RARγ-selective agonist this compound induced similar inhibitory effects on chondrogenesis and upregulated the same target genes, indicating that the teratogenic effects of retinoids on limb development are likely mediated, at least in part, through RARγ.
Figure 2: Workflow for comparing this compound and ATRA in a limb bud culture model.
Dermatology and Skin Homeostasis
Retinoids are widely used in dermatology. The selective action of this compound on RARγ, which is highly expressed in the skin, makes it a valuable tool for studying skin biology.
Table 4: Effects on Gene Expression in Mouse Skin
| Compound | Administration | Genes Upregulated | Biological Process | Reference |
| This compound (BMS-961) | Topical (40 nmol) | Rdh10, Crabp2, Krt4, Spink5, Klk5, Klk7 | Retinoid metabolism, Epidermal barrier function | [7] |
| All-Trans Retinoic Acid (ATRA) | Topical/Systemic | Broad spectrum of RAR target genes | Proliferation, Differentiation, Inflammation | [8] |
Experimental Protocol: Topical Application on Mouse Skin
-
Model System: In vivo mouse models.
-
Treatment: Topical application of this compound to the skin.
-
Analysis: After a specified time, skin biopsies are taken, and RNA is extracted.
-
Gene Expression Measurement: Quantitative real-time PCR (qPCR) is used to measure the expression levels of target genes involved in skin homeostasis.
Topical application of this compound has been shown to increase the expression of genes involved in retinoid metabolism and the epidermal barrier.[7] This highlights the specific role of RARγ in maintaining skin health and provides a rationale for the development of RARγ-selective agonists for dermatological conditions.
Conclusion: Choosing the Right Tool for Your Research
The choice between this compound and ATRA should be guided by the specific research question.
-
Use All-Trans Retinoic Acid (ATRA) when:
-
Investigating the overall effects of retinoid signaling.
-
A broad, pan-RAR agonist activity is desired.
-
Studying processes where multiple RAR isotypes are known to be involved, such as in the treatment of acute promyelocytic leukemia (APL).[9]
-
-
Use this compound when:
-
The specific role of RARγ needs to be elucidated.
-
Studying biological systems with high RARγ expression, such as the skin.
-
Aiming to avoid the off-target effects associated with the activation of RARα and RARβ.
-
By understanding the distinct molecular profiles and biological activities of this compound and ATRA, researchers can make informed decisions to advance their studies in the complex field of retinoid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Retinoic Acid Receptor γ Agonists Promote Repair of Injured Skeletal Muscle in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome and transcriptome analysis of retinoic acid-induced differentiation of human acute promyelocytic leukemia cells, NB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of ATRA-induced differentiation of neuroblastoma cells with LOX/COX inhibitors: an expression profiling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
A Comparative Guide to Selective RARβ Agonists: BMS641 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS641 with other selective Retinoic Acid Receptor β (RARβ) agonists, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Introduction to RARβ Agonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in cell growth, differentiation, and apoptosis. There are three main subtypes of RARs: α, β, and γ. RARβ is of particular interest as it is considered a tumor suppressor, and its expression is often silenced in various cancers. Selective RARβ agonists are compounds that preferentially bind to and activate RARβ, making them valuable tools for studying its biological functions and for potential therapeutic applications.
This compound is a well-characterized synthetic retinoid that exhibits high selectivity for RARβ. This guide compares its performance with other notable selective RARβ agonists, namely AC-261066 and CD2019, based on their binding affinities and activation potencies.
Quantitative Comparison of RARβ Agonists
The following tables summarize the key quantitative data for this compound and other selective RARβ agonists. This data is essential for comparing their potency and selectivity profiles.
Table 1: Binding Affinity (Kd) of Selective RARβ Agonists
| Compound | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) | Selectivity for RARβ (over RARα / RARγ) |
| This compound | 225[1][2] | 2.5[1][2] | 223[1][2] | ~90-fold / ~89-fold |
| CD2019 | - | - | - | 5-fold over RARα / 12-fold over RARγ[3] |
| AC-261066 | - | - | - | - |
Note: Specific Kd values for CD2019 and AC-261066 were not consistently available in the reviewed literature. Selectivity is reported where available.
Table 2: Activation Potency (EC50 / pEC50) of Selective RARβ Agonists
| Compound | RARα (pEC50) | RARβ (pEC50) | RARγ (pEC50) | Notes |
| This compound | - | Partial agonist[4] | - | Acts as a partial agonist for RARβ.[4] |
| AC-261066 | 6.2[5][6] | 8.1 (for RARβ2)[5][6] | 6.3[5][6] | Potent and selective for RARβ2 isoform.[5][6] Orally available. |
| CD2019 | - | - | - | Activates RARβ in a dose-dependent manner.[7] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Signaling Pathway of RARβ
The activation of RARβ by an agonist initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The following diagram illustrates the canonical RARβ signaling pathway.
Caption: Canonical RARβ signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize RARβ agonists.
Radioligand Binding Assay (for determining Binding Affinity - Kd)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Materials:
-
Recombinant human RARβ protein (ligand-binding domain)
-
Radiolabeled retinoic acid (e.g., [³H]9-cis-Retinoic Acid)
-
Test compounds (e.g., this compound, AC-261066, CD2019)
-
Assay buffer (e.g., modified Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant RARβ protein is incubated with a fixed concentration of the radiolabeled retinoic acid.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium (e.g., 2 hours at 4°C).
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled retinoic acid.
-
The Kd value is calculated from the competition binding curves using appropriate software (e.g., GraphPad Prism).
Transactivation Assay (for determining Activation Potency - EC50)
This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the RARβ ligand-binding domain fused to a GAL4 DNA-binding domain.
-
Reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
Cell culture medium.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are co-transfected with the RARβ expression vector and the reporter vector.
-
After transfection, cells are plated in multi-well plates and incubated.
-
Cells are then treated with increasing concentrations of the test compound.
-
Following an incubation period (e.g., 22-24 hours), the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curves.
The following diagram illustrates a typical workflow for a reporter gene assay.
Caption: Workflow for a RARβ transactivation assay.
Conclusion
This compound is a highly selective RARβ agonist with a strong binding affinity.[1][2] When compared to other selective agonists, AC-261066 emerges as a potent RARβ2-selective agonist with the advantage of being orally available.[5][6] CD2019 also demonstrates selectivity for RARβ over the other isotypes.[3] The choice of agonist will depend on the specific requirements of the research, such as the desired level of isoform selectivity, potency, and the experimental model being used (in vitro vs. in vivo). The provided data and protocols offer a foundation for making an informed decision.
References
- 1. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]
- 3. CD2019 | RARβ agonist | Probechem Biochemicals [probechem.com]
- 4. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AC 261066 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Landscape of RARα Agonists in Oncology: A Closer Look at Tamibarotene
A comprehensive comparison between the novel retinoic acid receptor alpha (RARα) agonist Tamibarotene and the investigational agent BMS-641 in cancer studies is currently not feasible due to the absence of publicly available information on a Bristol Myers Squibb compound designated as BMS-641 in the oncology space. Extensive searches for "BMS-641" in relation to cancer research, clinical trials, or Bristol Myers Squibb's development pipeline have not yielded any specific drug profile. The designation "KEYNOTE-641" appears in the context of a clinical trial for Pembrolizumab and Enzalutamide in prostate cancer, a study associated with Merck.
Therefore, this guide will focus on providing a detailed overview of Tamibarotene, a synthetic retinoid that has been the subject of numerous preclinical and clinical investigations in various cancers.
Tamibarotene: A Selective Retinoic Acid Receptor Alpha (RARα) Agonist
Tamibarotene (formerly SY-1425) is an orally active, potent, and selective agonist of the retinoic acid receptor alpha (RARα).[1][2] Its mechanism of action is centered on the activation of RARα, a nuclear receptor that plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis.[1][3] In certain cancers, particularly hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), the overexpression of the RARA gene is associated with a block in cellular differentiation, leading to the accumulation of immature blast cells.[4][5] Tamibarotene aims to overcome this differentiation block by binding to RARα and promoting the maturation of these malignant cells.[1]
Signaling Pathway of Tamibarotene
The following diagram illustrates the proposed mechanism of action for Tamibarotene in cancer cells with RARA overexpression.
Caption: Mechanism of action of Tamibarotene.
Preclinical and Clinical Studies of Tamibarotene
Tamibarotene has been investigated as a monotherapy and in combination with other agents in various cancer types, primarily AML and MDS.
Preclinical Data
In preclinical studies, Tamibarotene has demonstrated significant anti-tumor activity in RARA-overexpressing cancer models.
| Parameter | Finding | Cancer Model | Reference |
| Cell Proliferation | Antiproliferative effects observed in RARA-high AML cell lines. | Non-APL AML cell lines | [4] |
| Gene Expression | Induction of retinoic acid response genes in RARA-high models. | Non-APL AML cell lines | [4] |
| Cell Differentiation | Induced differentiation in RARA-high AML cell lines. | Non-APL AML cell lines | [4] |
| In Vivo Efficacy | Demonstrated anti-tumor activity as a single agent in RARA-high AML patient-derived xenograft (PDX) models. No significant activity in RARA-low models. | AML PDX models | [4] |
| Synergy | Showed synergy with azacitidine or decitabine (B1684300) in RARA-high cell lines, leading to deeper and more durable responses in PDX models. | AML cell lines and PDX models | [4][5] |
Clinical Trial Data
Tamibarotene has been evaluated in several clinical trials, with mixed results. While some early-phase studies showed promise, more recent late-stage trials have faced challenges.
| Trial Identifier | Phase | Indication | Treatment Arm(s) | Key Findings | Reference |
| NCT02807558 | 2 | Newly Diagnosed Unfit AML | Tamibarotene + Azacitidine | In 18 response-evaluable RARA-positive patients, the CR/CRi rate was 61%, with a CR rate of 50%. | [4][6] |
| SELECT-MDS-1 (NCT04797780) | 3 | Higher-Risk MDS with RARA overexpression | Tamibarotene + Azacitidine vs. Placebo + Azacitidine | The study did not meet its primary endpoint of complete response (CR) rate. The CR rate was 23.8% in the Tamibarotene arm vs. 18.8% in the placebo arm. | [7] |
| SELECT-AML-1 (NCT04905407) | 2 | Newly Diagnosed RARA-overexpressed AML | Tamibarotene + Venetoclax + Azacitidine vs. Venetoclax + Azacitidine | Enrollment was discontinued (B1498344) due to a futility analysis. The CR/CRi rate was 65% in the Tamibarotene arm vs. 70% in the control arm. | [8] |
| Phase 2 | 2 | Relapsed/Refractory AML with RARA overexpression | Tamibarotene + Azacitidine | The CR/CRi rate was 19% in 21 response-evaluable patients. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols based on the methodologies often employed in studies involving agents like Tamibarotene.
In Vitro Cell-Based Assays
A common workflow for evaluating the in vitro efficacy of a compound like Tamibarotene is as follows:
Caption: A typical workflow for in vitro studies.
Methodology Details:
-
Cell Lines: AML or MDS cell lines with characterized RARA expression levels (e.g., high and low expressors) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of Tamibarotene to determine dose-dependent effects.
-
Proliferation Assays: Cell viability and proliferation are assessed using colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assays after a defined incubation period.
-
Differentiation Markers: The expression of myeloid differentiation markers, such as CD11b, is quantified using flow cytometry.
-
Apoptosis Analysis: The percentage of apoptotic cells is determined by staining with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis.
-
Gene Expression: Changes in the expression of RARα target genes are measured by quantitative real-time PCR (qRT-PCR) or RNA sequencing.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models are frequently used to evaluate the in vivo efficacy of anti-cancer agents.
References
- 1. Bristol Myers Squibb data at ASH 2025 showcase potential of haematology pipeline and build momentum for next generation portfolio [pharmabiz.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Products and medicines - Bristol Myers Squibb [bms.com]
- 6. biopharmadive.com [biopharmadive.com]
- 7. medcitynews.com [medcitynews.com]
- 8. Our research in oncology – Bristol Myers Squibb [bms.com]
Bms641 Dose-Response Analysis: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the dose-response relationship of a compound is fundamental to assessing its potential. This guide provides a detailed comparative analysis of Bms641, a selective Retinoic Acid Receptor β (RARβ) agonist, with other notable RAR modulators. The information is presented to facilitate an objective evaluation of this compound's performance, supported by experimental data and detailed protocols.
Comparative Dose-Response Data
The following table summarizes the quantitative dose-response and binding affinity data for this compound and a selection of alternative RAR agonists. This data is compiled from various studies, and it is important to note that experimental conditions may vary between sources.
| Compound | Target(s) | Parameter | Value (nM) | Notes |
| This compound (BMS-209641) | RARβ Agonist (Partial) | EC50 | ~10 | Partial agonist with activity plateauing at ~50% of the full agonist TTNPB.[1] |
| Kd | 2.5 (for RARβ) | Highly selective for RARβ, with Kd values of 225 nM for RARα and 223 nM for RARγ.[2] | ||
| TTNPB (Arotinoid Acid) | Pan-RAR Agonist | EC50 | ~1 (for RARβ) | Potent, full agonist across RAR subtypes.[1] |
| Adapalene | RARβ/γ Agonist | AC50 | 2.3 (for RARβ), 9.3 (for RARγ), 22 (for RARα) | A third-generation topical retinoid. |
| Tamibarotene (Am 80) | RARα/β Agonist | - | - | Noted for its high specificity for RARα and RARβ over RARγ. |
| Fenretinide (4-HPR) | RAR Agonist | - | - | A synthetic retinoid derivative that binds to RARs to induce cell death. |
Experimental Protocols
A common method to determine the dose-response characteristics of RAR agonists like this compound is a reporter gene assay. This in vitro assay measures the activation of the RARβ signaling pathway in response to the compound.
RARβ Transactivation Reporter Assay
Objective: To quantify the agonist activity of a test compound (e.g., this compound) on the human Retinoic Acid Receptor β (RARβ).
Materials:
-
Cell Line: A mammalian cell line (e.g., HeLa, HEK293T) engineered to express the human RARβ and a reporter gene (e.g., luciferase) under the control of a Retinoic Acid Response Element (RARE) promoter.
-
Test Compounds: this compound and other RAR agonists for comparison.
-
Control Agonist: A potent pan-RAR agonist like TTNPB.
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Transfection Reagent (if not a stable cell line): For co-transfection of RARβ expression and RARE-reporter plasmids.
-
Luciferase Assay Reagent: Substrate for the luciferase enzyme.
-
Luminometer: To measure the light output from the luciferase reaction.
-
96-well Cell Culture Plates.
Procedure:
-
Cell Seeding: Seed the engineered cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) and control agonist (TTNPB) in the appropriate cell culture medium. A typical concentration range would span from picomolar to micromolar.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the maximum efficacy (Emax).
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for dose-response analysis.
References
A Comparative Guide to the Efficacy of Bms641 and Pan-RAR Agonists
In the landscape of retinoid acid receptor (RAR) modulation, the choice between a selective agonist and a pan-agonist is critical for targeted therapeutic strategies and research applications. This guide provides a detailed comparison of the RARβ-selective agonist Bms641 and various pan-RAR agonists, focusing on their binding affinities, transcriptional activation, and the experimental methodologies used to determine these properties.
Overview of this compound and Pan-RAR Agonists
This compound (BMS-209641) is a synthetic retinoid characterized by its high selectivity for the retinoic acid receptor beta (RARβ). This selectivity is attributed to its chemical structure, which allows for preferential binding to the RARβ ligand-binding pocket.[1] In contrast, pan-RAR agonists , such as all-trans retinoic acid (ATRA) and the synthetic analog TTNPB, are designed to activate all three RAR isotypes: alpha (RARα), beta (RARβ), and gamma (RARγ).[2]
Data Presentation: A Quantitative Comparison
The efficacy of this compound and pan-RAR agonists can be quantitatively assessed through their binding affinities (Kd, Ki, or IC50 values) and their ability to activate gene transcription (EC50 values). The following tables summarize key experimental data for a comparative analysis.
Table 1: Binding Affinity of this compound and Pan-RAR Agonists for RAR Subtypes
| Compound | Receptor Subtype | Binding Affinity (nM) | Assay Type |
| This compound | RARα | Kd: 225[3] | Radioligand Binding Assay |
| RARβ | Kd: 2.5[3] | Radioligand Binding Assay | |
| RARγ | Kd: 223[3] | Radioligand Binding Assay | |
| TTNPB | human RARα | IC50: 5.1[4] | Competitive Binding ([3H]tRA) |
| human RARβ | IC50: 4.5[4] | Competitive Binding ([3H]tRA) | |
| human RARγ | IC50: 9.3[4] | Competitive Binding ([3H]tRA) | |
| mouse RARα | IC50: 3.8[4] | Competitive Binding ([3H]tRA) | |
| mouse RARβ | IC50: 4.0[4] | Competitive Binding ([3H]tRA) | |
| mouse RARγ | IC50: 4.5[4] | Competitive Binding ([3H]tRA) | |
| ATRA | RARα/β/γ | IC50: 14[5] | Not Specified |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration.
Table 2: Transcriptional Activation by this compound and Pan-RAR Agonists
| Compound | Receptor Subtype | Transcriptional Activation (EC50, nM) | Efficacy | Cell Line |
| This compound | RARβ | ~100[6] | Partial Agonist (~50% of TTNPB)[6] | HeLa[7] |
| TTNPB | RARα | 21[8] | Full Agonist | Not Specified |
| RARβ | 4[8] | Full Agonist | Not Specified | |
| RARγ | 2.4[8] | Full Agonist | Not Specified | |
| mouse RARα | 2.0[4] | Full Agonist | JEG-3 | |
| mouse RARβ | 1.1[4] | Full Agonist | JEG-3 | |
| mouse RARγ | 0.8[4] | Full Agonist | JEG-3 |
EC50: Half-maximal effective concentration.
Experimental Protocols
The data presented above are derived from established experimental protocols designed to measure ligand-receptor interactions and subsequent cellular responses.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Principle: A constant concentration of a radiolabeled RAR ligand (e.g., [3H]-ATRA) is incubated with a source of RARs (e.g., cell lysates or purified receptors) in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound or a pan-RAR agonist). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the radioligand binding is determined as the IC50 value.
Generalized Protocol:
-
Receptor Preparation: Prepare cell lysates or purified RARs.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound from the free radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Transient Transactivation Assay
This cell-based assay measures the ability of a compound to activate a reporter gene under the control of an RAR-responsive promoter.
Principle: Cells are transiently transfected with two plasmids: an expression vector for the RAR of interest (α, β, or γ) and a reporter plasmid containing a reporter gene (e.g., luciferase) driven by a promoter with RAR response elements (RAREs). Upon treatment with an RAR agonist, the activated RAR binds to the RAREs and drives the expression of the reporter gene, which can be quantified.
Generalized Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or COS-7) and co-transfect them with the RAR expression vector and the RARE-reporter plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., this compound or a pan-RAR agonist).
-
Cell Lysis and Reporter Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 value and the maximal efficacy.
Mandatory Visualizations
RAR Signaling Pathway
Caption: RAR signaling pathway activation by an agonist.
Experimental Workflow for Transactivation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TTNPB | Autophagy | Retinoid Receptor | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist | PLOS One [journals.plos.org]
- 8. stemcell.com [stemcell.com]
Bms641: A Highly Selective Agonist for Retinoic Acid Receptor β
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of Bms641 for the Retinoic Acid Receptor β (RARβ) over its α (RARα) and γ (RARγ) isoforms. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.
Unprecedented Selectivity for RARβ
This compound stands out as a synthetic retinoid with a remarkable and potent selectivity for RARβ. Experimental data consistently demonstrates that this compound binds to RARβ with an affinity approximately 100 times greater than its affinity for either RARα or RARγ.[1][2][3][4][5] This high degree of specificity makes this compound an invaluable tool for investigating the distinct biological functions of RARβ and for the development of targeted therapeutics.
Quantitative Binding Affinity Data
The binding affinity of this compound to the three RAR subtypes has been quantified using direct binding assays. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, clearly illustrates the selectivity of this compound.
| Compound | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) | Selectivity (fold) for RARβ vs. RARα | Selectivity (fold) for RARβ vs. RARγ |
| This compound | 225[1][2][3][4] | 2.5[1][2][3][4] | 223[1][2][3][4] | 90 | 89.2 |
Experimental Corroboration of Specificity
The high selectivity of this compound for RARβ has been validated through multiple experimental approaches, including direct binding assays, transient transactivation assays, and limited proteolysis assays.
Direct Binding Assays
These assays directly measure the interaction between this compound and the individual RAR subtypes. In these experiments, a radiolabeled form of a retinoid is competed off the receptor by increasing concentrations of unlabeled this compound. The concentration of this compound required to displace 50% of the radiolabeled ligand (IC50) is then used to calculate the dissociation constant (Kd).
Transient Transactivation Assays
Transient transactivation assays assess the functional consequence of this compound binding to RARs. In these cell-based assays, cells are engineered to express a specific RAR subtype along with a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). The activation of the RAR by an agonist like this compound leads to the expression of the reporter gene, which can be quantified. Studies have shown that this compound potently activates gene transcription through RARβ at concentrations where it has minimal to no effect on RARα and RARγ.[3]
Limited Proteolysis Assays
This technique provides insights into the conformational changes that a receptor undergoes upon ligand binding. Ligand binding to a receptor's ligand-binding domain (LBD) often results in a more compact and stable structure that is more resistant to digestion by proteases like trypsin. Limited proteolysis experiments have demonstrated that this compound induces a conformational change and protects RARβ from proteolytic degradation, while showing significantly less protection for RARα and RARγ.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Direct Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)
-
[³H]-all-trans retinoic acid (ATRA) as the radioligand
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and counter
Protocol:
-
Incubate a fixed concentration of the respective RAR-LBD with a saturating concentration of [³H]-ATRA in the binding buffer.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
To separate the receptor-bound radioligand from the unbound radioligand, add hydroxyapatite slurry to the incubation mixture.
-
After a short incubation, centrifuge the samples to pellet the hydroxyapatite with the bound receptor-ligand complex.
-
Wash the pellet with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
The data is then analyzed using a competitive binding model to calculate the IC50 value, which is subsequently converted to the Kd value for this compound for each RAR subtype.
Transient Transactivation Assay
Objective: To measure the functional activity of this compound as an agonist for each RAR subtype.
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa)
-
Expression vectors for full-length human RARα, RARβ, and RARγ
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a retinoic acid response element (RARE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
Protocol:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the expression vector for one of the RAR subtypes, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate dose-response curves and determine the EC50 value (the concentration required to achieve 50% of the maximal response).
Limited Proteolysis Assay
Objective: To assess the conformational changes in RAR subtypes upon binding of this compound.
Materials:
-
In vitro transcription/translation kit
-
Plasmids encoding RARα, RARβ, and RARγ
-
³⁵S-methionine for radiolabeling the translated proteins
-
This compound
-
Trypsin
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Synthesize ³⁵S-methionine-labeled RARα, RARβ, and RARγ proteins in vitro using a coupled transcription/translation system.
-
Incubate the in vitro translated receptors with varying concentrations of this compound or a vehicle control on ice to allow for ligand binding.
-
Initiate the proteolysis by adding a limited amount of trypsin to each reaction.
-
Incubate the reactions at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10 minutes).
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the radiolabeled protein fragments using a phosphorimager or by autoradiography.
-
The appearance of a protected, ligand-bound receptor fragment indicates that the ligand has induced a conformational change that renders the receptor more resistant to proteolysis. The intensity of this protected band can be quantified to assess the extent of ligand binding.
Signaling Pathway and Selectivity Mechanism
Retinoic acid receptors function as ligand-activated transcription factors. In the absence of a ligand, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to RAREs in the promoter region of target genes, recruiting corepressor proteins to inhibit gene transcription. Upon agonist binding, a conformational change in the RAR LBD leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates gene transcription.
The high selectivity of this compound for RARβ is attributed to specific structural differences in the ligand-binding pockets of the RAR subtypes. These subtle differences allow for a more favorable interaction and a tighter fit of this compound within the RARβ ligand-binding pocket compared to those of RARα and RARγ.
Caption: this compound selectively activates RARβ-mediated transcription.
References
A Researcher's Guide to Control Experiments for Bms641 Treatment
For researchers, scientists, and professionals in drug development, rigorous experimental design is paramount to validating the efficacy and mechanism of action of a therapeutic candidate. This guide provides a comprehensive overview of essential control experiments when studying the effects of Bms641, a selective Retinoic Acid Receptor Beta (RARβ) agonist. By objectively comparing its performance with alternatives and employing proper controls, researchers can generate robust and reliable data.
Understanding this compound and the RARβ Signaling Pathway
This compound, also known as BMS-209641, is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ).[1][2][3] It exhibits a significantly higher affinity for RARβ compared to RARα and RARγ, making it a valuable tool for dissecting the specific roles of RARβ in various biological processes, including cell differentiation and tumor suppression.[1][2]
The RARβ signaling pathway is initiated when a ligand, such as this compound or the endogenous agonist all-trans retinoic acid (ATRA), binds to the RARβ receptor in the cytoplasm. This binding event triggers the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in cellular processes like differentiation, apoptosis, and growth inhibition.
References
Bms641: A Comparative Guide to its Cross-reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Bms641, a potent synthetic retinoid, with various nuclear receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document serves as a critical resource for researchers investigating retinoid signaling and developing targeted therapeutics.
Overview of this compound and its Primary Target
This compound is recognized as a selective agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in cell differentiation, proliferation, and apoptosis. Its high affinity and selectivity for RARβ make it a valuable tool for elucidating the specific functions of this receptor subtype.
Quantitative Analysis of Cross-reactivity
The selectivity of this compound has been primarily characterized by its binding affinity for the three Retinoic Acid Receptor (RAR) subtypes: RARα, RARβ, and RARγ. The equilibrium dissociation constants (Kd) demonstrate a significant preference for RARβ.
| Nuclear Receptor | Kd (nM) | Selectivity (fold vs. RARβ) |
| RARβ | 2.5 [1] | 1 |
| RARα | 225[1] | 90 |
| RARγ | 223[1] | 89.2 |
Table 1: Binding Affinities of this compound for RAR Subtypes. The data clearly indicates that this compound has a nearly 100-fold higher affinity for RARβ compared to RARα and RARγ.[1]
Information regarding the cross-reactivity of this compound with other nuclear receptors, such as Retinoid X Receptors (RXRs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Glucocorticoid Receptor (GR), is not extensively available in the public domain. Standard drug development practice would involve screening against a panel of nuclear receptors to determine a comprehensive selectivity profile. The absence of such data for this compound in readily accessible literature highlights a gap in its publicly documented characterization.
Signaling Pathway of RARβ Activation
Upon binding to this compound, RARβ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then forms a heterodimer with a Retinoid X Receptor (RXR). The this compound-RARβ/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
The determination of binding affinities (Kd values) for this compound with nuclear receptors is typically performed using a competitive radioligand binding assay. Below is a generalized protocol representative of this methodology.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a test compound (this compound) by measuring its ability to displace a known high-affinity radiolabeled ligand from its receptor.
Materials:
-
Purified recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).
-
Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).
-
Test compound (this compound).
-
Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol).
-
96-well microplates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound (this compound) at various concentrations.
-
Dilute the radiolabeled ligand to a fixed concentration (typically at or below its Kd for the receptor).
-
Dilute the purified nuclear receptor LBDs to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the purified nuclear receptor LBD, and the serially diluted unlabeled test compound (this compound).
-
To determine total binding, add the radiolabeled ligand without any competitor.
-
To determine non-specific binding, add the radiolabeled ligand in the presence of a high concentration of a known unlabeled ligand.
-
Add the fixed concentration of the radiolabeled ligand to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.
-
-
Quantification:
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a highly selective RARβ agonist, exhibiting a binding affinity approximately 100-fold greater for RARβ than for RARα or RARγ. This selectivity makes it an invaluable research tool for dissecting the specific biological roles of RARβ. While its cross-reactivity with other nuclear receptor families is not well-documented in publicly available sources, the standard for drug development would necessitate such a broader screening. The provided experimental protocol outlines a standard method for determining the binding affinities that are crucial for assessing the selectivity of compounds like this compound. Researchers utilizing this compound should consider its high selectivity for RARβ in their experimental design and interpretation of results.
References
Bms641: A Comparative Analysis of a Selective RARβ Agonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Bms641's experimental data, offering an objective comparison with other retinoic acid receptor (RAR) agonists. The following sections detail the compound's performance, the experimental protocols used for its evaluation, and its mechanism of action within the RAR signaling pathway.
This compound has emerged as a selective agonist for the retinoic acid receptor beta (RARβ), a nuclear receptor implicated in cell differentiation and tumor suppression.[1][2] Experimental data demonstrates its high affinity and selectivity for RARβ over other RAR isoforms, namely RARα and RARγ. This selectivity presents a potential advantage in therapeutic applications where specific targeting of RARβ is desired, potentially minimizing off-target effects.
Performance Comparison of RAR Agonists
The efficacy and selectivity of this compound have been quantified through various in vitro assays, allowing for a direct comparison with other known RAR agonists. The data consistently highlights this compound's preferential binding to and activation of RARβ.
| Compound | Target | Kd (nM) | EC50 (nM) | % Maximal Activation vs TTNPB |
| This compound | RARβ | 2.5 [1][2] | ~10 [3] | ~50% (Partial Agonist) [3] |
| RARα | 225[1][2] | - | Very Weak[3] | |
| RARγ | 223[1][2] | - | Very Weak[3] | |
| TTNPB | Pan-RAR | - | ~1[3] | 100% (Full Agonist) |
| BMS948 | RARβ | - | ~100[3] | 100% (Full Agonist)[3] |
| BMS411 | RARβ | - | ~10[3] | 100% (Full Agonist)[3] |
| Am580 | RARα | - | - | Full Agonist for RARα |
| BMS453 | Pan-RAR | Similar affinity for all three RARs | - | Partial Agonist for RARβ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
RAR Binding Affinity Assay (Radioligand Displacement)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines: Not applicable (recombinant protein).
-
Reagents:
-
Human recombinant RARα, RARβ, or RARγ ligand-binding domain (LBD).
-
Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid).
-
Test compounds (e.g., this compound).
-
Anti-GST antibody.
-
Tris-HCl buffer (pH 7.4).
-
-
Procedure:
-
Aliquots of the recombinant RAR-LBD are incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the test compound are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The receptor-ligand complexes are captured, and the amount of bound radioactivity is measured using scintillation counting.
-
The dissociation constant (Kd) is calculated from the competition curves.
-
RAR Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate a specific RAR isoform, leading to the expression of a reporter gene.
-
Cell Lines: HeLa or HEK 293T cells are commonly used.
-
Reagents:
-
Expression plasmids for the full-length RARα, RARβ, or RARγ.
-
A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Test compounds (e.g., this compound).
-
Cell culture medium and supplements.
-
Lysis buffer and substrate for the reporter enzyme.
-
-
Procedure:
-
Cells are co-transfected with the RAR expression plasmid and the RARE-reporter plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.
-
A known pan-agonist like TTNPB is used as a positive control for maximal activation.
-
Following treatment, the cells are lysed, and the activity of the reporter enzyme is measured.
-
The half-maximal effective concentration (EC50) and the percentage of maximal activation relative to the positive control are determined from the dose-response curves.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the RAR signaling pathway and a typical experimental workflow for comparing RAR agonists.
References
Safety Operating Guide
Proper Disposal of BMS-641988: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BMS-641988 is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe handling and disposal of BMS-641988, a nonsteroidal androgen receptor antagonist. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel handling BMS-641988 are familiar with its Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the compound, especially in powdered form, should be conducted in a chemical fume hood to prevent inhalation.
Core Disposal Procedure: A Step-by-Step Approach
The disposal of BMS-641988, as with any investigational drug, must comply with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines. The following steps outline the necessary actions for proper disposal.
Step 1: Waste Identification and Classification
The initial and most critical step is to determine if the BMS-641988 waste is classified as hazardous. This determination is based on the information provided in the compound's SDS. While specific classifications for BMS-641988 are not publicly available, the SDS from the supplier (e.g., MedChemExpress) will contain the necessary hazard information.
Key Data from Safety Data Sheet (SDS)
| Information Category | Typical Data Found in SDS | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS Hazard Classifications (e.g., Acute Toxicity, Carcinogenicity) | Determines if the waste is hazardous. |
| Section 7: Handling and Storage | Specific handling precautions. | Informs safe management of waste containers. |
| Section 8: Exposure Controls/Personal Protection | Required Personal Protective Equipment (PPE). | Ensures personnel safety during disposal. |
| Section 13: Disposal Considerations | General disposal guidance and RCRA classifications (if known). | Directs the user to follow hazardous waste protocols. |
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial. BMS-641988 waste should be collected in a designated, properly labeled hazardous waste container. Do not mix this waste with non-hazardous laboratory trash or other incompatible chemical waste streams.
Step 3: Contacting Environmental Health and Safety (EHS)
Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[1] Provide them with the SDS for BMS-641988. They will provide specific instructions on labeling, storage, and pickup of the hazardous waste container.
Step 4: Waste Collection and Storage
Use a chemically resistant container with a secure lid for collecting BMS-641988 waste. The container must be labeled with the words "Hazardous Waste," the full chemical name ("BMS-641988"), and the specific hazard (e.g., "Toxic"). Store the container in a designated satellite accumulation area until it is collected by EHS.
Step 5: Final Disposal Method
The ultimate disposal of investigational pharmaceutical waste is typically through high-temperature incineration.[1] This method ensures the complete destruction of the active pharmaceutical ingredient. Your EHS office will coordinate with a licensed hazardous waste disposal vendor to manage the transportation and final destruction of the waste.
Experimental Protocol for Waste Characterization
In the absence of a definitive RCRA classification, a laboratory may need to perform a waste characterization. The Toxicity Characteristic Leaching Procedure (TCLP) is a common method used to determine if a solid waste exhibits the characteristic of toxicity.
TCLP Methodology Overview:
-
Sample Preparation: A representative sample of the BMS-641988 waste is obtained.
-
Extraction: The sample is subjected to an extraction fluid (typically an acetic acid solution) for 18 hours to simulate leaching in a landfill.
-
Analysis: The resulting liquid extract is analyzed for the presence of specific toxic contaminants.
-
Comparison: The analytical results are compared to the regulatory limits set by the EPA. If the concentration of any contaminant exceeds the limit, the waste is classified as hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of BMS-641988.
Caption: Workflow for the proper disposal of BMS-641988.
By following these procedures and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of BMS-641988 and other investigational compounds.
References
Personal protective equipment for handling Bms641
Disclaimer: The absence of a detailed SDS necessitates a cautious approach. All laboratory personnel must be thoroughly trained in general chemical safety and handling procedures before working with Bms641.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE.
| Personal Protective Equipment | Specifications and Use |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling the pure compound. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically a solid powder and should be stored in a cool, dry, and dark place.[1]
-
It is soluble in DMSO for the preparation of stock solutions.[1]
2. Preparation of Solutions:
-
All weighing and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated, clearly labeled equipment for handling this compound.
3. Experimental Use:
-
When using solutions of this compound, wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound powder and solutions should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood. The rinsate should be collected as hazardous waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the general workflow for safely handling a potent powdered research chemical like this compound in a laboratory setting.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
